IWP L6
Description
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESQGTFWEQMCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IWP L6: A Technical Guide to its Mechanism of Action as a Wnt Signaling Inhibitor
For Immediate Release
This document provides an in-depth technical overview of the small molecule IWP L6, a highly potent antagonist of the Wnt signaling pathway. Tailored for researchers, scientists, and professionals in drug development, this guide details the core mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the molecular processes involved.
Core Mechanism of Action: Inhibition of Porcupine (PORCN)
This compound exerts its inhibitory effect on the Wnt signaling pathway by specifically targeting Porcupine (PORCN), a critical enzyme in the Wnt ligand secretion process.[1][2][3]
The Role of PORCN in Wnt Signaling: The canonical Wnt signaling pathway is initiated by the secretion of Wnt protein ligands, which then bind to Frizzled (FZD) and LRP5/6 co-receptors on the surface of target cells. However, for Wnt proteins to become mature and secretable, they must undergo a crucial post-translational modification within the endoplasmic reticulum (ER). This modification is a palmitoylation reaction, where a palmitoleoyl group is attached to a conserved serine residue on the Wnt protein. PORCN, a membrane-bound O-acyltransferase (MBOAT) residing in the ER, is the exclusive enzyme that catalyzes this lipid modification.[4][5] This lipidation is essential for Wnt proteins to be recognized by the Wntless (WLS) transport receptor, which chaperones them through the Golgi apparatus for secretion.
This compound-Mediated Inhibition: this compound is a sub-nanomolar inhibitor that directly targets and inactivates PORCN.[1] By inhibiting PORCN's acyltransferase activity, this compound effectively prevents the palmitoylation of newly synthesized Wnt proteins.[4] Without this lipid modification, Wnt ligands cannot be transported out of the ER and are ultimately retained within the cell, leading to their degradation. This results in a complete blockade of Wnt secretion from the source cell.
The downstream consequences of this upstream blockade are profound:
-
Inhibition of Receptor Activation: The absence of secreted Wnt ligands prevents the activation of FZD/LRP5/6 receptor complexes on neighboring cells.
-
Suppression of Downstream Events: This lack of receptor engagement keeps the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1) active in the cytoplasm.
-
Blockade of Key Phosphorylation Events: this compound has been shown to block Wnt-dependent phosphorylation of key signaling intermediates, including the LRP6 co-receptor and the cytoplasmic phosphoprotein Dishevelled 2 (Dvl2).[1][4][6][7]
-
Prevention of β-catenin Accumulation: With the destruction complex active, β-catenin is continuously phosphorylated and targeted for proteasomal degradation, preventing its accumulation and translocation to the nucleus.[4] This ultimately blocks the transcription of Wnt target genes.
Quantitative Data
The potency and pharmacokinetic properties of this compound have been characterized across various assays and species.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| EC50 | 0.5 nM | Wnt/β-catenin reporter (L-Wnt-STF cells) | [2][3][6][7] |
| Effective Conc. | ≥ 10 nM | Significant reduction of branching morphogenesis | [1] |
| Effective Conc. | ≥ 50 nM | Complete blockade of branching morphogenesis |[1][7] |
Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum response.
Table 2: Plasma Stability
| Species | Half-life (t1/2) | Matrix | Reference |
|---|---|---|---|
| Human | Stable (> 24 h) | Plasma | [1][3][6][7] |
| Rat | 190 min | Plasma | [1][6] |
| Mouse | 2 min | Plasma | [1][6] |
| Mouse | 26 min | Liver S9 Fractions |[1][6] |
Key Experimental Protocols
The mechanism of this compound has been elucidated through several key in vitro and in vivo experiments. Detailed methodologies for three foundational assays are provided below.
Wnt/β-catenin Reporter Assay
This assay quantitatively measures the activity of the canonical Wnt pathway by using a cell line engineered with a luciferase reporter gene under the control of a Wnt-responsive promoter (TCF/LEF binding sites).
-
Objective: To determine the EC50 of this compound by measuring its dose-dependent inhibition of Wnt signaling.
-
Cell Line: L-Wnt-STF cells, which are mouse L-cells stably expressing a Wnt3a ligand (creating autocrine signaling) and a SuperTOP-Flash (STF) luciferase reporter.
-
Methodology:
-
Cell Seeding: Seed L-Wnt-STF cells into a 384-well white opaque plate and culture for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and add to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells with the compound for 24 hours.
-
Cell Lysis: Aspirate the media and add a passive lysis buffer to each well.
-
Luminescence Reading: Add a luciferase assay substrate to the lysates and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[4]
-
Dvl2 Phosphorylation Assay (Western Blot)
This biochemical assay assesses the status of a direct downstream event of Wnt receptor activation: the phosphorylation of Dvl2, which causes a characteristic electrophoretic mobility shift on an SDS-PAGE gel.
-
Objective: To confirm that this compound blocks Wnt-induced Dvl2 phosphorylation.
-
Cell Line: HEK293 cells or other Wnt-responsive cell lines.
-
Methodology:
-
Cell Culture & Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours). If the cell line does not have autocrine Wnt signaling, stimulate with Wnt3a-conditioned media in the presence of this compound.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 7% polyacrylamide gel to resolve the phosphorylated (shifted) and non-phosphorylated forms of Dvl2.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody against Dvl2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Visualization: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The disappearance of the upper, slower-migrating band (phosphorylated Dvl2) in this compound-treated samples indicates pathway inhibition.[1][8]
-
Embryonic Kidney Branching Morphogenesis Assay
This ex vivo organ culture assay uses a well-established Wnt-dependent developmental process—the branching of the ureteric bud in the embryonic kidney—to measure the biological activity of Wnt inhibitors.
-
Objective: To assess the functional potency of this compound in inhibiting a complex, Wnt-driven morphogenetic process.
-
Materials: Timed-pregnant mice at embryonic day 11.5 (E11.5).
-
Methodology:
-
Dissection: Sacrifice a timed-pregnant mouse and dissect the embryos. Isolate the metanephric kidneys from the E11.5 embryos under a dissection microscope.[9]
-
Organ Culture: Place the isolated kidney rudiments on a polycarbonate membrane filter supported by a metal grid at the air-media interface in a culture dish.
-
Treatment: Culture the kidneys in media containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO).[1]
-
Incubation: Culture the explants for 48 hours at 37°C and 5% CO₂, replacing the media every 24 hours.
-
Imaging: Capture images of the kidney explants at 0 hours and 48 hours using a fluorescent stereomicroscope (if using a reporter mouse line like Hoxb7Cre;RosaTomato) or a standard stereomicroscope.[1]
-
Quantification: Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips at the beginning and end of the culture period. Calculate the fold increase in bud tips for each treatment condition and compare it to the control. A significant reduction indicates inhibition of Wnt-dependent development.[1]
-
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PORCN | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Wnt Proteins Induce Dishevelled Phosphorylation via an LRP5/6- Independent Mechanism, Irrespective of Their Ability To Stabilize β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissection and Culture of Mouse Embryonic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
IWP L6: A Potent and Selective Inhibitor of Wnt Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is a hallmark of various diseases, including cancer. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of IWP L6, a potent and selective small molecule inhibitor of the Wnt signaling pathway. We delve into its mechanism of action, present key quantitative data on its efficacy and stability, provide detailed protocols for essential experiments, and visualize the underlying biological processes and experimental workflows.
Introduction to Wnt Signaling and this compound
The Wnt family of secreted glycoproteins initiates a cascade of intracellular events that are broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The secretion of Wnt ligands is a critical regulatory step, requiring post-translational modification by the enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN catalyzes the palmitoylation of Wnt proteins, a lipid modification essential for their transport out of the endoplasmic reticulum, subsequent secretion, and binding to Frizzled receptors on target cells.[3][4]
This compound is a highly potent small molecule inhibitor that targets PORCN.[5][6][7][8] By inhibiting PORCN, this compound effectively blocks the palmitoylation and subsequent secretion of all Wnt ligands, thereby providing a powerful tool to globally suppress Wnt signaling.[1][9] This broad-spectrum inhibition makes this compound an invaluable chemical probe for studying Wnt-dependent processes and a promising starting point for the development of therapeutics targeting Wnt-driven diseases.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PORCN. This inhibition prevents the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins.[3] Without this essential lipid modification, Wnt ligands are retained within the endoplasmic reticulum and are not secreted from the cell, leading to a shutdown of both autocrine and paracrine Wnt signaling.[10][11]
A direct downstream consequence of this compound treatment is the suppression of β-catenin-dependent signaling. In the absence of secreted Wnt ligands, the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) remains active, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin.[12][13] This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[14] A measurable cellular effect of this pathway inhibition is the suppression of the phosphorylation of Dishevelled 2 (Dvl2), a key cytoplasmic component of the Wnt pathway.[5][7]
Quantitative Data
The efficacy and stability of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.5 nM | Mouse L-cells (Wnt reporter) | [5][7][8] |
| IC50 | 0.5 nM | Porcupine Inhibition | [6] |
| Effective Concentration (Branching Morphogenesis) | 10 nM (significant reduction) | Cultured mouse embryonic kidneys | [6] |
| Effective Concentration (Branching Morphogenesis) | 50 nM (complete block) | Cultured mouse embryonic kidneys | [7] |
Table 2: In Vivo Activity of this compound
| Assay | Species | Effect | Reference |
| Tailfin Regeneration | Zebrafish | Potent inhibition | [6][8][15] |
| Posterior Axis Formation | Zebrafish | Inhibition at low micromolar concentrations | [6][7][8][15] |
Table 3: Plasma Stability of this compound
| Species | Half-life (t½) | Notes | Reference |
| Human | > 24 hours | Stable | [5][7] |
| Rat | 190 minutes | Rapidly metabolized | [5][7] |
| Mouse | 2 minutes | Rapidly metabolized | [5][7] |
| Murine Liver S9 Fractions | 26 minutes | Metabolized | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Wnt Reporter Assay
This assay quantitatively measures the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.
-
After a 1-hour pre-incubation with the inhibitor, add Wnt3a conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Functional Consequences of Wnt-induced Dishevelled 2 Phosphorylation in Canonical and Noncanonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sequential Activation and Inactivation of Dishevelled in the Wnt/β-Catenin Pathway by Casein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine GPCR Signaling Inhibits β-Catenin during Zebrafish Axis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse kidney development - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determining phosphorylation status of a protein by transfection - SDS-PAGE and Western Blotting [protocol-online.org]
- 14. Video: Dissection and Culture of Mouse Embryonic Kidney [jove.com]
- 15. Dvl2 Antibody | Cell Signaling Technology [cellsignal.com]
IWP L6: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of IWP L6, a potent inhibitor of the Wnt signaling pathway. This document includes detailed experimental protocols and data presented in a clear, accessible format to support researchers in their exploration of this compound.
Core Chemical and Physical Properties
This compound, with the chemical name 2-(4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-ylthio)-N-(5-phenylpyridin-2-yl)acetamide, is a small molecule that acts as a highly specific and potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands.[1]
| Property | Value | Reference |
| Molecular Formula | C25H20N4O2S2 | [1][2] |
| Molecular Weight | 472.58 g/mol | [1][2] |
| CAS Number | 1427782-89-5 | [2][3] |
| Appearance | White solid | [4] |
| Purity | ≥98% (HPLC) | [5] |
| EC50 for PORCN | 0.5 nM | [2][3][5][6] |
| Solubility | Soluble in DMSO (up to 100 mM) | [5] |
| Insoluble in water and ethanol | [2] | |
| Storage | Store at +4°C | [5] |
Mechanism of Action: Inhibition of Wnt Signaling
This compound exerts its biological effects by targeting Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion from the cell and subsequent binding to Frizzled receptors on target cells.[7][8] By inhibiting PORCN, this compound effectively blocks the entire canonical Wnt signaling cascade, preventing the downstream accumulation of β-catenin and the transcription of Wnt target genes.[8] This mechanism makes this compound a powerful tool for studying Wnt-dependent processes in development and disease.
Figure 1: Mechanism of this compound-mediated inhibition of the canonical Wnt signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Synthesis of this compound
This protocol is adapted from the supplementary information of Wang et al., 2013.[4]
Workflow:
Figure 2: Workflow for the chemical synthesis of this compound.
Methodology:
-
To a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol, add methyl thioglycolate and acrylonitrile at 0°C.
-
Stir the solution at 0°C for 5 hours, then increase the temperature to 80°C and stir overnight.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are then washed, dried, and concentrated.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.
In Vitro Inhibition of Wnt Signaling in Cell Culture
This protocol describes a general method to assess the inhibitory effect of this compound on Wnt signaling in a cell-based assay.
Workflow:
Figure 3: General workflow for an in vitro Wnt inhibition assay using this compound.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293T cells transfected with a Wnt-responsive reporter plasmid like TOP-Flash) in a 96-well plate at an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Treatment: If the cell line does not have autocrine Wnt signaling, add a source of Wnt ligand (e.g., Wnt3a conditioned media). Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Assay:
-
Data Analysis: Normalize the reporter activity to a control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the IC50 value. For Western blots, quantify band intensities relative to a loading control.
Western Blot Analysis of Dvl2 Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of Dishevelled 2 (Dvl2) following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the in vitro inhibition assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Dvl2 overnight at 4°C. Also, probe a separate blot or strip the same blot and re-probe with an antibody for total Dvl2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Zebrafish Posterior Axis Formation Assay
This in vivo assay assesses the effect of this compound on a Wnt-dependent developmental process in zebrafish embryos.[2][4]
Methodology:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Compound Treatment: At the appropriate developmental stage (e.g., 4-8 cell stage), place the embryos in multi-well plates containing embryo medium with varying concentrations of this compound (e.g., 1 µM to 10 µM) or DMSO as a control.
-
Incubation: Incubate the embryos at 28.5°C for the desired period (e.g., up to 24-48 hours post-fertilization).
-
Phenotypic Analysis: Observe the embryos under a stereomicroscope for defects in posterior axis formation, such as a truncated or curved tail.
-
Quantification: Score the embryos based on the severity of the phenotype.
Mouse Embryonic Kidney Branching Morphogenesis Assay
This ex vivo assay evaluates the impact of this compound on the Wnt-mediated development of the kidney.[2][4]
Methodology:
-
Kidney Dissection: Dissect embryonic kidneys from E11.5-E12.5 mouse embryos.
-
Ex Vivo Culture: Place the dissected kidneys on a filter membrane supported by a metal grid in a culture dish containing culture medium supplemented with varying concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO.
-
Incubation: Culture the kidneys for 48-72 hours at 37°C in a CO2 incubator.
-
Imaging and Analysis: Image the kidneys at regular intervals using a microscope. Count the number of ureteric bud branches to quantify the extent of branching morphogenesis.
Conclusion
This compound is a highly potent and specific inhibitor of PORCN, making it an invaluable tool for investigating the roles of Wnt signaling in various biological contexts. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent biological modulator, careful dose-response studies and appropriate controls are essential for interpreting experimental results accurately.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
IWP L6 in Developmental Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IWP L6 is a highly potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. With a half-maximal effective concentration (EC50) in the sub-nanomolar range, this compound provides a powerful tool for dissecting the role of Wnt signaling in a multitude of developmental processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, and detailed protocols for its application in key developmental biology research areas such as directed differentiation of pluripotent stem cells and organoid culture.
Core Concepts: Mechanism of Action
This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoyl group to a conserved serine residue on Wnt proteins, a critical post-translational modification for their secretion and biological activity. By inhibiting PORCN, this compound effectively traps Wnt ligands within the cell, preventing their interaction with Frizzled receptors on target cells and thereby blocking both canonical and non-canonical Wnt signaling cascades.[1][2][3][4] This blockade of Wnt secretion leads to the stabilization of the β-catenin destruction complex, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various experimental contexts.
Table 1: In Vitro Efficacy and Properties of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.5 nM | L-cells (mouse fibroblasts) | [1][2][3] |
| Target | Porcupine (PORCN) | N/A | [1][2][3] |
| Downstream Effect | Inhibition of Dvl2 phosphorylation | HEK293 cells | [1] |
| Solubility | Soluble in DMSO | N/A | [1] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Application | Effective Concentration | Model System | Observed Effect | Reference |
| Branching Morphogenesis | 10 nM (significant reduction) | Cultured mouse embryonic kidneys | Inhibition of ureteric bud branching | [1] |
| Branching Morphogenesis | 50 nM (complete block) | Cultured mouse embryonic kidneys | Complete inhibition of Wnt signaling | [1] |
| Posterior Axis Formation | Low micromolar | Zebrafish embryos | Inhibition of posterior axis development | [1] |
| Tailfin Regeneration | Not specified, but potent | Zebrafish | Blocks tailfin regeneration | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Stability in Plasma | Half-life (t½) | Reference |
| Human | Stable over 24 hours | N/A | [2][5] |
| Rat | Rapidly metabolized | 190 min | [2][5] |
| Mouse | Rapidly metabolized | 2 min | [2][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (MW: 472.58 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.73 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes
This protocol is adapted from established methods for cardiac differentiation via Wnt pathway modulation.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
RPMI 1640 medium
-
B27 supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound
-
Sterile tissue culture plates
Procedure:
Day 0: Mesoderm Induction
-
When hPSCs reach 80-90% confluency, replace the maintenance medium with RPMI/B27 (minus insulin) containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).
Day 2: Wnt Inhibition and Cardiac Specification
-
Exactly 48 hours after CHIR99021 addition, aspirate the medium.
-
Add fresh RPMI/B27 (minus insulin) containing this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 1-5 µM is recommended based on protocols using similar IWP inhibitors.
Day 4 onwards: Cardiomyocyte Maturation
-
Aspirate the this compound-containing medium.
-
Culture the cells in RPMI/B27 (minus insulin) for 2 days.
-
From day 6 onwards, change the medium every 2-3 days with RPMI/B27 (with insulin).
-
Beating cardiomyocytes can typically be observed between days 8 and 12.
Inhibition of Branching Morphogenesis in Mouse Embryonic Kidney Organ Culture
This protocol describes the ex vivo culture of embryonic mouse kidneys to assess the effect of this compound on ureteric bud branching.
Materials:
-
Time-mated pregnant mice (E11.5)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
0.4 µm polycarbonate filters
-
6-well tissue culture plates
-
Dissection microscope and tools
Procedure:
-
Dissect E11.5 mouse embryos and isolate the embryonic kidneys.
-
Place a polycarbonate filter on the insert of a 6-well plate.
-
Place the isolated kidneys on top of the filter.
-
Prepare the culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Add the culture medium to the well, ensuring the medium reaches the bottom of the filter but does not submerge the kidney explant (air-liquid interface culture).
-
Add this compound to the culture medium at final concentrations ranging from 1 nM to 1 µM. A DMSO control should be included.
-
Culture the kidneys for 48-72 hours at 37°C and 5% CO2.
-
Replace the medium with fresh this compound-containing medium every 24 hours.[6]
-
Monitor and quantify branching morphogenesis daily using a fluorescence stereomicroscope if using a reporter mouse line (e.g., Hoxb7-GFP) or by whole-mount immunofluorescence for the ureteric bud marker (e.g., pan-Cytokeratin).
Applications in Developmental Biology
-
Stem Cell Differentiation: this compound is instrumental in directing the fate of pluripotent stem cells. By transiently inhibiting Wnt signaling, researchers can promote differentiation towards specific lineages, such as cardiomyocytes and pancreatic endoderm.[7][8]
-
Organoid Formation and Patterning: In the context of organoid development, precise temporal control of Wnt signaling is crucial. This compound can be used to modulate this pathway to guide the self-organization and patterning of complex 3D structures that mimic in vivo organs.
-
Embryonic Development Studies: The potent and specific nature of this compound allows for the investigation of the role of Wnt signaling in various developmental processes in model organisms like zebrafish and mice. Its application has been demonstrated in studies of axis formation and organogenesis.[1]
-
Cancer Research: Aberrant Wnt signaling is a hallmark of many cancers. This compound serves as a valuable tool to probe the consequences of Wnt pathway inhibition in cancer stem cells and tumor growth.
Conclusion
This compound is a powerful and specific inhibitor of Wnt signaling, offering researchers a valuable tool to investigate a wide array of developmental processes. Its high potency allows for its use at low concentrations, minimizing potential off-target effects. The detailed protocols provided in this guide serve as a starting point for the successful application of this compound in developmental biology research, from fundamental studies of embryogenesis to the development of novel therapeutic strategies in regenerative medicine and oncology. As with any small molecule inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type.
References
- 1. This compound | PORCN | Tocris Bioscience [tocris.com]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Wnt Secretion: An In-Depth Technical Guide to the Role of Porcupine (PORCN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation being a key driver in numerous pathologies, including cancer. Central to the activation of this cascade is the secretion of Wnt ligands, a process critically dependent on the post-translational modification of these proteins. This technical guide provides a comprehensive examination of Porcupine (PORCN), a multi-pass transmembrane protein residing in the endoplasmic reticulum that functions as a pivotal O-acyltransferase. PORCN catalyzes the essential palmitoleoylation of Wnt proteins, a lipid modification that is indispensable for their subsequent interaction with the cargo receptor Wntless (WLS), and ultimately, their secretion and biological activity. This document details the molecular mechanisms of PORCN-mediated Wnt acylation, presents quantitative data on its enzymatic activity and expression, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of PORCN's central role in Wnt signaling, highlighting its significance as a therapeutic target in Wnt-driven diseases.
Introduction: The Wnt Signaling Pathway and the Critical Role of Secretion
The Wnt family of secreted glycoproteins orchestrates a complex and evolutionarily conserved signaling network that governs fundamental cellular processes, including proliferation, differentiation, migration, and polarity.[1] The canonical Wnt/β-catenin pathway is the most extensively studied branch, where the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor complex initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin, culminating in the transcription of Wnt target genes. Dysregulation of this pathway is a hallmark of numerous cancers and other diseases.
The secretion of Wnt proteins from producing cells is a tightly regulated and indispensable step for the activation of Wnt signaling in target cells. A key event in this process is the post-translational lipid modification of Wnt proteins within the endoplasmic reticulum (ER). This modification is catalyzed by the enzyme Porcupine (PORCN).
PORCN: A Dedicated O-Acyltransferase for Wnt Proteins
PORCN is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[2] It is a multi-pass integral membrane protein that resides in the ER.[3] The primary and essential function of PORCN is to catalyze the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a highly conserved serine residue on Wnt proteins.[4] This monounsaturated fatty acid modification, known as palmitoleoylation, is an absolute requirement for the bioactivity and secretion of all known vertebrate Wnts.[2]
Mechanism of PORCN-Mediated Palmitoleoylation
The catalytic cycle of PORCN involves the recognition of both the Wnt protein substrate and the lipid donor, palmitoleoyl-CoA. Structural and biochemical studies have revealed key insights into this process:
-
Wnt Recognition: PORCN recognizes a conserved motif within the Wnt protein, specifically a hairpin loop structure containing the serine residue targeted for acylation.[1] The structural integrity of this loop is crucial for substrate recognition.
-
Lipid Substrate Specificity: PORCN exhibits a strong preference for palmitoleoyl-CoA, a 16-carbon monounsaturated fatty acid.[4] This specificity is conferred by a hydrophobic tunnel within the transmembrane domain of PORCN that accommodates the acyl chain of the lipid.
-
Catalytic Activity: The transfer of the palmitoleoyl group is facilitated by a conserved catalytic histidine residue within the active site of PORCN.[5]
The palmitoleoylation of Wnt by PORCN is a critical checkpoint. Without this lipid modification, Wnt proteins are retained within the ER and are unable to be secreted, effectively shutting down Wnt signaling.[6]
The Wnt Secretion Pathway: A Stepwise Process
The journey of a Wnt protein from its synthesis to its release from the cell is a multi-step process orchestrated by a series of molecular interactions.
-
Synthesis and Translocation: Wnt proteins are synthesized on ribosomes and translocated into the lumen of the ER.
-
Palmitoleoylation by PORCN: Within the ER, PORCN recognizes and binds to the newly synthesized Wnt protein. It then catalyzes the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a specific serine residue on the Wnt protein.
-
Binding to WLS: The palmitoleoylated Wnt protein is now competent to bind to its cargo receptor, Wntless (WLS), another multi-pass transmembrane protein that cycles between the ER, Golgi, and the plasma membrane.[2]
-
Trafficking to the Golgi: The Wnt-WLS complex is then transported from the ER to the Golgi apparatus.
-
Secretion: From the Golgi, the Wnt-WLS complex is trafficked to the plasma membrane, where the Wnt ligand is released into the extracellular space. WLS is then recycled back to the Golgi and ER to transport more Wnt proteins.
Quantitative Data on PORCN Function
The enzymatic activity of PORCN and its inhibition by small molecules have been quantified in various studies. This data is crucial for understanding its biochemical properties and for the development of targeted therapeutics.
Table 1: Enzymatic Kinetics of Human PORCN
| Parameter | Value | Substrate | Reference |
| Km | 14.29 µM | Palmitoleoyl-CoA | [1] |
| Vmax | Data not consistently reported | - | - |
Table 2: Inhibition of PORCN Activity by Small Molecules
| Inhibitor | IC50 | Assay | Reference |
| LGK974 | 0.4 nM | Wnt/β-catenin reporter assay | [7] |
| Wnt-C59 | ~1 nM | Wnt/β-catenin reporter assay | |
| ETC-159 | <1 nM | Wnt/β-catenin reporter assay | |
| IWP-2 | 27 nM | Wnt/β-catenin reporter assay |
Table 3: Relative Abundance of PORCN Protein in Selected Cancer Cell Lines
Quantitative proteomics data provides insights into the expression levels of PORCN across different cancer types. The following table presents a selection of cell lines and the relative abundance of PORCN protein.
| Cell Line | Cancer Type | PORCN Abundance (ppm) | Data Source |
| NCI-H23 | Lung Adenocarcinoma | 0.12 | PaxDb |
| A549 | Lung Carcinoma | 0.11 | PaxDb |
| MCF7 | Breast Adenocarcinoma | 0.15 | PaxDb |
| MDA-MB-231 | Breast Adenocarcinoma | 0.10 | PaxDb |
| HT-29 | Colon Adenocarcinoma | 0.14 | PaxDb |
| HCT116 | Colon Carcinoma | 0.13 | PaxDb |
| PANC-1 | Pancreatic Carcinoma | 0.11 | PaxDb |
| HepG2 | Hepatocellular Carcinoma | 0.16 | PaxDb |
Note: Abundance is reported in parts per million (ppm) of the total proteome as curated in the PaxDb database.
Experimental Protocols
A variety of in vitro and cell-based assays are utilized to study the function of PORCN and its role in Wnt secretion. Detailed methodologies for key experiments are provided below.
In Vitro Wnt Palmitoleoylation Assay
This assay directly measures the enzymatic activity of purified PORCN.
Materials:
-
Purified human PORCN enzyme
-
Synthetic Wnt peptide substrate containing the conserved serine acylation site
-
Palmitoleoyl-CoA
-
Reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 4 mM Decyl Maltoside, 100 µg/mL POPS)[1]
-
Detection reagents (e.g., CPM for fluorescence-based assay, or reagents for HPLC/mass spectrometry)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of the Wnt peptide substrate (e.g., 50 µM), and varying concentrations of palmitoleoyl-CoA (for kinetic analysis).[1]
-
Enzyme Addition: Initiate the reaction by adding the purified PORCN enzyme (e.g., 1 µM final concentration) to the reaction mixture.[1]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[1]
-
Detection of Acylation:
-
Fluorescence-based Assay: Stop the reaction and add CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin). The release of free Coenzyme A from the reaction reacts with CPM to produce a fluorescent signal that can be measured.[1]
-
HPLC/Mass Spectrometry: Terminate the reaction (e.g., by adding acetonitrile) and analyze the products by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to separate and quantify the acylated peptide.[2]
-
Wnt Secretion Assay (ELISA-based)
This cell-based assay quantifies the amount of Wnt protein secreted into the cell culture medium.
Materials:
-
Wnt-producing cell line (e.g., L-Wnt3a cells)
-
Cell culture reagents
-
PORCN inhibitor (optional)
-
Wnt ELISA kit (containing capture antibody, detection antibody, standards, buffers, and substrate)
Procedure:
-
Cell Culture: Plate Wnt-producing cells and culture them to the desired confluency. If testing an inhibitor, treat the cells with the compound at various concentrations.
-
Conditioned Medium Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant (conditioned medium).
-
ELISA Plate Preparation: Coat a 96-well ELISA plate with a Wnt-specific capture antibody overnight at 4°C. Wash the plate to remove unbound antibody.
-
Sample Incubation: Add the collected conditioned medium and Wnt protein standards to the wells and incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody Incubation: Add a biotinylated Wnt-specific detection antibody to each well and incubate for 1 hour at room temperature. Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the plate.
-
Substrate Reaction and Measurement: Add TMB substrate to each well and incubate in the dark until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the Wnt standards and use it to determine the concentration of secreted Wnt in the conditioned medium samples.
Click Chemistry-based Wnt Palmitoylation Assay
This method allows for the direct detection of palmitoylated Wnt proteins in cells.
Materials:
-
Cells expressing the Wnt protein of interest
-
Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)
-
Cell lysis buffer
-
Click chemistry reaction components (azide-biotin or azide-fluorophore, copper(I) catalyst, ligand)
-
Streptavidin beads (for pulldown) or fluorescence microscopy setup
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-tagged palmitic acid analog for a defined period (e.g., 4-6 hours). The cells will incorporate this analog into newly synthesized palmitoylated proteins, including Wnt.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-functionalized reporter tag (e.g., azide-biotin for pulldown and western blotting, or an azide-fluorophore for imaging) to the cell lysate. This will covalently link the reporter tag to the alkyne-modified Wnt proteins.
-
Detection:
-
Western Blotting: If using azide-biotin, the biotinylated Wnt proteins can be enriched using streptavidin beads, followed by separation by SDS-PAGE and detection by western blotting with a Wnt-specific antibody.
-
Fluorescence Microscopy: If using an azide-fluorophore, the fluorescently labeled Wnt proteins can be visualized directly within the cells using fluorescence microscopy to determine their subcellular localization.
-
PORCN in Disease and as a Therapeutic Target
Given its indispensable role in Wnt secretion, it is not surprising that dysregulation of PORCN function is associated with human disease.
-
Focal Dermal Hypoplasia (FDH): Loss-of-function mutations in the PORCN gene cause this rare X-linked dominant genetic disorder, which is characterized by developmental abnormalities in the skin, limbs, and other organs. This highlights the critical role of Wnt signaling in embryonic development.[3]
-
Cancer: Aberrant Wnt signaling is a well-established driver of various cancers. In many of these cancers, tumor growth is dependent on the autocrine or paracrine secretion of Wnt ligands. This has positioned PORCN as a highly attractive therapeutic target.
Inhibition of PORCN represents a promising strategy to block the activity of all Wnt ligands simultaneously, thereby overcoming the redundancy of the 19 different Wnt proteins. Several small molecule inhibitors of PORCN, such as LGK974 and Wnt-C59, have been developed and are in various stages of preclinical and clinical development for the treatment of Wnt-driven cancers.[7] These inhibitors have demonstrated efficacy in blocking tumor growth in preclinical models.
Conclusion
PORCN stands as a critical gatekeeper in the Wnt signaling pathway, with its O-acyltransferase activity being the essential initiating step for Wnt protein secretion. The palmitoleoylation of Wnt ligands by PORCN is a highly specific and regulated process that is fundamental for their subsequent interaction with the transport machinery and for their ultimate biological function. The wealth of biochemical and cell biological data, coupled with the development of potent small molecule inhibitors, has solidified PORCN's position as a key therapeutic target for a range of Wnt-dependent diseases, most notably cancer. A thorough understanding of the molecular mechanisms governing PORCN function, as detailed in this guide, is paramount for the continued development of novel and effective therapeutic strategies aimed at modulating the Wnt signaling pathway.
References
- 1. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer proteomic map of 949 human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation | PLOS One [journals.plos.org]
- 4. In vitro reconstitution of Wnt acylation reveals structural determinants of substrate recognition by the acyltransferase human Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. pax-db.org [pax-db.org]
A Technical Guide to IWP L6: EC50 and Potency Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IWP L6, a potent inhibitor of the Wnt signaling pathway. The document details its mechanism of action, potency (EC50), and the experimental protocols for its determination, targeting researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a highly selective and potent small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer. The half-maximal effective concentration (EC50) of this compound has been consistently determined to be approximately 0.5 nM, highlighting its significant potency. This guide outlines the key experimental methodologies used to ascertain the potency of this compound, providing detailed protocols and data presentation formats.
Data Presentation: Quantitative Analysis of this compound Potency
The potency of this compound is summarized in the table below, with data compiled from various in vitro and in vivo studies.
| Parameter | Value | Assay System | Key Observations |
| EC50 | 0.5 nM | In vitro Wnt signaling reporter assay | Highly potent inhibition of Wnt signaling.[1][2][3][4][5][6] |
| Inhibition | >95% at 10 nM | Dvl2 Phosphorylation Assay (HEK293 cells) | Effective suppression of a key downstream Wnt signaling event.[7] |
| Effective Dose | 10 nM | Mouse Embryonic Kidney Branching Morphogenesis | Significant reduction in branching morphogenesis.[7] |
| Effective Dose | Low µM range | Zebrafish Posterior Axis Formation Assay | Inhibition of a Wnt-dependent developmental process in vivo.[7] |
| Plasma Stability | Stable (>24h) | Human Plasma | High stability in human plasma.[1][7] |
| Plasma Stability | t1/2 = 2 min | Murine Plasma | Rapid metabolism in mouse plasma.[1][7] |
| Plasma Stability | t1/2 = 190 min | Rat Plasma | Moderate stability in rat plasma.[1][7] |
Signaling Pathway and Mechanism of Action
This compound targets PORCN, a critical enzyme in the Wnt signaling cascade. The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to determine the EC50 and potency of this compound are provided below.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This in vitro assay is a standard method for quantifying the activity of the canonical Wnt signaling pathway.
Principle: HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the expression of firefly luciferase. This compound will inhibit Wnt-ligand-induced luciferase expression in a dose-dependent manner.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well.
-
After 24 hours, transfect cells with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control (DMSO).
-
Incubate for 1 hour, then stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein (e.g., 100 ng/mL).
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
Dvl2 Phosphorylation Assay
This biochemical assay assesses the phosphorylation status of Dishevelled 2 (Dvl2), a key downstream effector of Wnt signaling.
Principle: Activation of the Wnt pathway induces the phosphorylation of Dvl2, resulting in a characteristic electrophoretic mobility shift on an SDS-PAGE gel. This compound will inhibit this Wnt-induced phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293 cells in 6-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium for 1-3 hours.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Dvl2.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated (shifted) and unphosphorylated forms of Dvl2.
-
Calculate the ratio of phosphorylated to total Dvl2.
-
Plot this ratio against the this compound concentration to determine the inhibitory effect.
-
Zebrafish in vivo Assays
Zebrafish embryos provide an excellent in vivo model to study the effects of Wnt inhibitors on developmental processes.
a) Posterior Axis Formation Assay
Principle: Wnt/β-catenin signaling is essential for the proper formation of the posterior axis in zebrafish embryos. Inhibition of this pathway leads to developmental defects, such as a truncated or absent tail.
Methodology:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos and place them in multi-well plates.
-
Expose the embryos to a range of this compound concentrations (e.g., 100 nM to 10 µM) in E3 embryo medium from the 4-cell stage.
-
-
Phenotypic Analysis:
-
At 24-48 hours post-fertilization (hpf), observe the embryos under a stereomicroscope.
-
Score the embryos for posterior axis defects (e.g., tail truncation) and other developmental abnormalities.
-
-
Data Analysis:
-
Determine the percentage of embryos exhibiting the phenotype at each concentration.
-
Calculate the EC50 as the concentration of this compound that causes the phenotype in 50% of the embryos.
-
b) Fin Regeneration Assay
Principle: Caudal fin regeneration in adult zebrafish is a Wnt-dependent process. Inhibition of Wnt signaling impairs this regenerative capacity.
Methodology:
-
Fin Amputation and Treatment:
-
Anesthetize adult zebrafish and amputate the caudal fin.
-
Place the fish in tanks containing different concentrations of this compound.
-
-
Analysis of Regeneration:
-
Image the fins at regular intervals (e.g., daily for 4-7 days).
-
Measure the area of regenerated fin tissue.
-
-
Data Analysis:
-
Plot the regenerated fin area against the this compound concentration to assess the dose-dependent inhibition of regeneration.
-
Mouse Embryonic Kidney Branching Morphogenesis Assay
This ex vivo assay evaluates the effect of this compound on the Wnt-dependent process of branching morphogenesis in developing kidneys.
Principle: The development of the kidney involves the branching of the ureteric bud, a process critically regulated by Wnt signaling. Inhibition of this pathway disrupts normal kidney development.
Methodology:
-
Kidney Dissection and Culture:
-
Dissect embryonic kidneys from E11.5-E12.5 mouse embryos.
-
Culture the kidneys on a filter membrane at the air-liquid interface in a culture dish containing DMEM/F12 medium.
-
-
Compound Treatment:
-
Add various concentrations of this compound or vehicle to the culture medium.
-
-
Imaging and Analysis:
-
Culture the kidneys for 48-72 hours and capture images at the beginning and end of the culture period.
-
Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips or measuring the total ureteric bud length.
-
-
Data Analysis:
-
Normalize the branching to the vehicle control.
-
Plot the normalized branching against the this compound concentration to determine the inhibitory effect and calculate the EC50.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. protocols.io [protocols.io]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. jove.com [jove.com]
The PORCN Inhibitor IWP L6: A Technical Guide to its Effect on β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and effects of IWP L6, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Inhibition of Wnt Ligand Secretion
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the processing of Wnt ligands.[1][2][3] PORCN catalyzes the palmitoylation of Wnt proteins in the endoplasmic reticulum, a critical post-translational modification necessary for their secretion and subsequent biological activity.
By inhibiting PORCN, this compound effectively blocks the acylation of Wnt ligands, preventing their secretion from Wnt-producing cells. This abrogation of Wnt secretion leads to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in neighboring cells. In the context of β-catenin signaling, the absence of secreted Wnt ligands prevents their binding to the Frizzled (FZD) receptor and Low-Density Lipoprotein Receptor-Related Protein 5/6 (LRP5/6) co-receptor complex. This, in turn, keeps the β-catenin destruction complex active, leading to the phosphorylation and subsequent proteasomal degradation of β-catenin. As a result, β-catenin does not accumulate in the cytoplasm and cannot translocate to the nucleus to activate the transcription of TCF/LEF target genes.
Caption: Mechanism of this compound in blocking Wnt secretion and β-catenin signaling.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
| Parameter | Value | Reference |
| EC50 for PORCN Inhibition | 0.5 nM | [1][2][3] |
| Effect on Branching Morphogenesis | Complete inhibition at ≥50 nM in cultured mouse embryonic kidneys | [2][4] |
| Cell Line | Assay | IC50 | Reference |
| Various Cancer Cell Lines | TCF/LEF Reporter Assay | Data Not Available | |
| HEK293 | TCF/LEF Reporter Assay | Data Not Available |
| Target Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| AXIN2 | Colorectal Cancer Cells | Data Not Available | Data Not Available | |
| c-Myc | Colorectal Cancer Cells | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on β-catenin signaling are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: HEK293T cells, or colorectal cancer cell lines (e.g., HCT116, DLD-1) are commonly used. For reporter assays, cells stably expressing a TCF/LEF-driven luciferase reporter are required.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control. The treatment duration will vary depending on the specific assay (e.g., 24-48 hours).
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter into a 96-well white, clear-bottom plate at a density of 3-4 x 10^4 cells per well.
-
Transfection (if necessary): If using transient transfection, co-transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Stimulation: To induce Wnt signaling, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for IWP L6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP L6 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and disease pathogenesis, including cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate Wnt signaling and its downstream effects.
Mechanism of Action
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6.[1][2] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[2] In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3] Inhibition of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[4][5]
This compound inhibits the activity of PORCN, which is required for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This lipid modification is crucial for the secretion and activity of Wnt proteins.[6] By preventing Wnt secretion, this compound effectively blocks all downstream events in the Wnt signaling cascade.[7]
Wnt Signaling Pathway and this compound Inhibition
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in cell culture applications.
Table 1: this compound Activity and Properties
| Parameter | Value | Reference |
| Target | Porcupine (PORCN) | [6] |
| EC50 | 0.5 nM | [2][6] |
| Molecular Weight | 472.58 g/mol | [6] |
| Solubility | DMSO (25 mg/mL), DMF (5 mg/mL) | [4][6] |
| Storage | -20°C (solid, ≥ 4 years), -80°C (in solvent, 1 year) | [4][6] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Type/System | Effective Concentration | Observed Effect | Reference |
| HEK293 cells | Not specified | Suppression of Dvl2 phosphorylation | [4] |
| Cultured mouse embryonic kidneys | 10 nM | Significant reduction of branching morphogenesis | [1] |
| Cultured mouse embryonic kidneys | ≥ 50 nM | Complete blockage of branching morphogenesis | [1][4] |
| Zebrafish embryos | Low micromolar | Inhibition of posterior axis formation | [1] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
Experimental Workflow for this compound Treatment
Caption: General workflow for a cell culture experiment with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Western Blot for β-catenin Levels
This protocol is to determine the effect of this compound on the protein levels of total β-catenin.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin (e.g., Cell Signaling Technology #9562)[3]
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[3][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Protocol 3: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression of Wnt target genes (e.g., AXIN2, c-MYC, CCND1).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound or vehicle control as described in the Western Blot protocol.
-
At the end of the treatment period, wash cells with PBS and lyse them directly in the plate according to the RNA extraction kit manufacturer's protocol.
-
Isolate total RNA and quantify it using a spectrophotometer (e.g., NanoDrop). Check RNA integrity if possible.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.[11]
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Conclusion
This compound is a valuable tool for studying the Wnt signaling pathway in vitro. Its high potency and specificity for PORCN allow for the effective inhibition of Wnt-dependent processes. The protocols provided here offer a framework for investigating the effects of this compound on cell viability, protein expression, and gene transcription in various cell culture models. These experiments can provide crucial insights into the role of Wnt signaling in your biological system of interest and can be adapted for high-throughput screening in drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of genes regulated by Wnt/β-catenin pathway and involved in apoptosis via microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
Application Notes and Protocols for IWP L6 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research, offering three-dimensional (3D) models that closely recapitulate the physiology and architecture of native organs. The development and maintenance of these complex structures are critically dependent on the precise regulation of key signaling pathways, among which the Wnt signaling pathway plays a pivotal role in stem cell self-renewal and differentiation.
IWP L6 is a highly potent and specific inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2][3] By inhibiting PORCN with an EC50 of 0.5 nM, this compound effectively blocks Wnt signaling, thereby providing a powerful tool to modulate differentiation and study the role of Wnt-dependent processes in organoid development.[1][2][4][5] These application notes provide detailed protocols and data on the use of this compound to control and direct the fate of various organoid culture systems.
Mechanism of Action: Wnt Signaling Inhibition
This compound targets the enzyme Porcupine (PORCN), which resides in the endoplasmic reticulum. PORCN is responsible for the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is indispensable for the secretion and biological activity of Wnt ligands. By inhibiting PORCN, this compound prevents the acylation of Wnt proteins, leading to their retention within the cell and a subsequent blockade of both canonical and non-canonical Wnt signaling pathways. This targeted inhibition allows for precise temporal control over Wnt-mediated processes in organoid cultures.
Applications in Organoid Culture
The ability of this compound to potently and specifically inhibit Wnt signaling makes it a valuable tool for a variety of applications in organoid research:
-
Directed Differentiation: By transiently inhibiting the Wnt pathway, this compound can be used to direct the differentiation of stem cells within organoids towards specific lineages. For example, in intestinal organoids, Wnt inhibition can promote the differentiation of goblet cells.[6]
-
Modeling Disease: Aberrant Wnt signaling is implicated in various diseases, including cancer. This compound can be used to model these conditions in organoids by mimicking the effects of Wnt pathway dysregulation.
-
Studying Organogenesis: The temporal and spatial control of Wnt signaling is crucial during embryonic development. This compound allows researchers to investigate the specific roles of Wnt signaling at different stages of organoid formation and maturation.
-
Drug Screening: Organoids treated with this compound can serve as a baseline for screening compounds that modulate the Wnt pathway or other signaling cascades involved in differentiation and disease.
Data Presentation: Effects of Porcupine Inhibition on Organoid Morphology
The inhibition of Wnt signaling by targeting Porcupine can induce significant changes in organoid morphology. The following table summarizes the observed effects of the Porcupine inhibitor IWP-2 on the morphology of mouse intestinal organoids. As this compound is a more potent analog of IWP-2, similar but more pronounced effects are expected at lower concentrations.
| Treatment Condition | Normal Organoids (%) | Large Spheroids (%) | Hyperplastic Organoids (%) | Small Spheroids (%) | Protrusion-Loss Organoids (%) |
| Control (DMSO) | 85 ± 5 | 5 ± 2 | 3 ± 1 | 5 ± 2 | 2 ± 1 |
| IWP-2 (1 µM) | 20 ± 7 | 15 ± 4 | 10 ± 3 | 40 ± 8 | 15 ± 5 |
Data adapted from a study on the effects of chemical-induced toxicity on intestinal organoid morphology.[2] Percentages represent the relative proportions of organoids with the specified morphology after treatment.
Experimental Protocols
Protocol 1: Induction of Goblet Cell Differentiation in Human Intestinal Organoids
This protocol describes a method for enriching goblet cell populations in established human intestinal organoids by inhibiting both Notch and Wnt signaling pathways.
Materials:
-
Established human intestinal organoids in Matrigel domes
-
Intestinal organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
This compound (stock solution in DMSO)
-
DAPT (γ-secretase inhibitor; stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against MUC2 (goblet cell marker)
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
Procedure:
-
Organoid Culture: Maintain established human intestinal organoids in 24-well plates with Matrigel domes and intestinal organoid culture medium according to standard protocols.
-
Treatment Preparation: Prepare the treatment medium by supplementing the intestinal organoid culture medium with the following:
-
Control: DMSO (at a final concentration equivalent to the highest solvent concentration in the treatment groups).
-
Differentiation: this compound (final concentration to be optimized, starting range 0.5 - 5 µM) and DAPT (final concentration 10 µM).
-
-
Treatment: Aspirate the existing medium from the organoid cultures and replace it with the prepared treatment medium.
-
Incubation: Culture the organoids for 4-6 days, replacing the treatment medium every 2 days.
-
Morphological Analysis: Observe the organoids daily using a brightfield microscope and document any changes in morphology, such as a decrease in crypt budding and a more cystic appearance.
-
Harvesting and Fixation:
-
Carefully remove the medium and add ice-cold cell recovery solution to depolymerize the Matrigel.
-
Transfer the organoids to a microcentrifuge tube and pellet them by centrifugation.
-
Wash the organoids with cold PBS.
-
Fix the organoids with 4% paraformaldehyde for 1 hour at room temperature.
-
-
Immunofluorescence Staining:
-
Wash the fixed organoids with PBS.
-
Permeabilize the organoids with permeabilization buffer for 30 minutes.
-
Block for 1 hour with blocking buffer.
-
Incubate with primary antibody against MUC2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Quantification: Mount the stained organoids and image them using a confocal microscope. Quantify the percentage of MUC2-positive cells to determine the efficiency of goblet cell differentiation.
Protocol 2: Assessing the Effect of this compound on Organoid Growth and Crypt Budding
This protocol provides a framework for quantifying the impact of this compound on the growth and morphology of intestinal organoids.
Materials:
-
Established intestinal organoids
-
Intestinal organoid culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Matrigel
-
24-well plates
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Organoid Seeding: Passage intestinal organoids and seed single crypts or small organoid fragments in Matrigel domes in a 24-well plate.
-
Treatment: After 24 hours of initial growth, replace the medium with fresh medium containing either DMSO (control) or varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM).
-
Time-course Imaging: Acquire brightfield images of the same organoids at regular intervals (e.g., every 24 hours) for a period of 5-7 days.
-
Image Analysis:
-
Organoid Size: Use image analysis software to measure the cross-sectional area of each organoid at each time point.
-
Crypt Budding: Manually or automatically count the number of crypt-like buds per organoid.
-
-
Data Analysis:
-
Calculate the average organoid size and the average number of crypts per organoid for each treatment group at each time point.
-
Plot the data to visualize the dose-dependent and time-dependent effects of this compound on organoid growth and budding.
-
Troubleshooting
-
Low Differentiation Efficiency:
-
Optimize the concentration of this compound. Higher concentrations may be needed, but be mindful of potential toxicity.
-
Increase the duration of treatment.
-
Ensure the quality and viability of the starting organoid culture.
-
-
Organoid Death:
-
Reduce the concentration of this compound.
-
Ensure the DMSO concentration in the final culture medium is not toxic (typically <0.1%).
-
-
High Variability:
-
Increase the number of organoids analyzed per condition.
-
Standardize the initial size and density of the seeded organoids or crypts.
-
Conclusion
This compound is a powerful and specific tool for modulating the Wnt signaling pathway in organoid culture systems. By carefully titrating its concentration and the duration of treatment, researchers can effectively direct cell fate decisions, model diseases, and dissect the intricate roles of Wnt signaling in organogenesis. The protocols and data presented here provide a foundation for the successful application of this compound in a wide range of organoid-based research.
Note: The provided protocols are intended as a starting point. Optimal concentrations of this compound and treatment times may vary depending on the specific organoid type, species of origin, and culture conditions, and should be empirically determined.
References
- 1. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological alterations in C57BL/6 mouse intestinal organoids as a tool for predicting chemical‑induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomaterials and bioengineering to guide tissue morphogenesis in epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematically quantifying morphological features reveals constraints on organoid phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived organoids for therapy personalization in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of IWP-L6 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWP-L6 is a highly potent, sub-nanomolar inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation of Wnt signaling proteins.[1][2] This post-translational modification is a critical step for the secretion and subsequent biological activity of Wnt ligands. By inhibiting PORCN, IWP-L6 effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1] This mechanism of action makes IWP-L6 a valuable research tool for studying the roles of Wnt signaling in development, tissue homeostasis, and disease, including cancer.
However, a significant challenge for the in vivo application of IWP-L6 in murine models is its poor metabolic stability in mouse plasma, with a reported half-life of approximately 2 minutes.[1] This rapid degradation is a critical consideration for experimental design. These application notes provide a comprehensive overview of IWP-L6, its mechanism of action, and protocols for its in vivo administration, adapted from studies of analogous Porcupine inhibitors, with special considerations to address its metabolic instability.
Mechanism of Action: Wnt Signaling Pathway Inhibition
IWP-L6 targets Porcupine, which resides in the endoplasmic reticulum. Porcupine-mediated palmitoylation of Wnt ligands is a prerequisite for their binding to the Wnt chaperone protein Wntless (WLS) and subsequent transport to the cell surface for secretion. Inhibition of Porcupine by IWP-L6 leads to the retention of Wnt ligands in the endoplasmic reticulum, preventing their interaction with Frizzled (FZD) receptors on target cells. This blockade abrogates downstream signaling events, including the phosphorylation of Dishevelled (DVL) and the stabilization and nuclear translocation of β-catenin in the canonical pathway.
Quantitative Data from In Vivo Mouse Models with Porcupine Inhibitors
Due to the limited availability of in vivo data for IWP-L6 in mice, the following tables summarize data from studies using other Porcupine inhibitors with a similar mechanism of action, such as LGK974 and Wnt-C59. This data can serve as a reference for expected outcomes when Wnt secretion is inhibited in vivo.
Table 1: Effects of Porcupine Inhibitors on Bone Phenotype in Mice
| Compound | Mouse Strain | Dosage and Administration | Duration | Key Findings | Reference |
| LGK974 | C57BL/6N female | 3 mg/kg/day or 6 mg/kg/day (Oral Gavage) | 3 weeks | Reduced total body bone mineral density (BMD). Reduced cortical thickness of the femur. Reduced trabecular bone volume. | [3] |
| Wnt-C59 | C57BL/6N female | 10 mg/kg/day (Oral Gavage) | 3 weeks | Reduced total body BMD. Reduced cortical thickness and area of the femur midshaft. | [3] |
Table 2: Anti-Tumor Efficacy of Porcupine Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage and Administration | Duration | Key Findings | Reference |
| LGK974 | MMTV-Wnt1 transgenic | 1.5-6 mg/kg/day (Oral Gavage) | 13 days | Dose-dependent tumor regression. | [2] |
| Wnt-C59 | Rnf43/Znrf3-mutant neoplasia | 50 mg/kg (Oral Gavage) | 7 consecutive days | Prevention of neoplastic outgrowth. | [4] |
| LGK974 | Human head and neck squamous cell carcinoma xenograft | 3.0 mg/kg (Oral Gavage) | Not specified | Substantial tumor regression. | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of IWP-L6 in a Xenograft Mouse Model
Disclaimer: The following protocol is a hypothetical adaptation based on methods used for other Porcupine inhibitors. Due to the rapid metabolism of IWP-L6 in mice, the efficacy of this protocol may be limited. Researchers should consider formulation strategies to enhance stability or alternative administration routes (e.g., continuous infusion via osmotic pumps) to achieve sustained systemic exposure. Pilot studies to determine the pharmacokinetic and pharmacodynamic profiles of IWP-L6 with the chosen administration method are strongly recommended.
1. Materials
-
IWP-L6 (solid form)
-
Vehicle solution: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a Wnt-dependent cancer cell line)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
2. Reagent Preparation
-
Calculate the required amount of IWP-L6 based on the number of mice, their average weight, and the desired dose.
-
Prepare the vehicle solution by first dissolving Tween 80 in sterile water, then adding methylcellulose and mixing thoroughly.
-
Weigh the calculated amount of IWP-L6 and suspend it in the prepared vehicle solution to achieve the final desired concentration.
-
Vortex the suspension vigorously to ensure homogeneity. Sonication may be used to aid in creating a fine suspension.
-
Prepare the suspension fresh daily before administration.
3. Animal Model
-
Use an appropriate mouse model, for example, immunodeficient mice (e.g., NU/NU) bearing subcutaneous tumors derived from a cancer cell line with known Wnt ligand dependency.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
Randomize mice into control (vehicle) and treatment groups.
4. Administration Procedure (Oral Gavage)
-
Based on protocols for other Porcupine inhibitors, a starting dose could range from 10-50 mg/kg.[4] However, due to the rapid metabolism of IWP-L6, a higher dose or more frequent administration may be necessary.
-
Administer the IWP-L6 suspension or vehicle control to the mice via oral gavage once or twice daily. The administration volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., Western blotting for Dvl2 phosphorylation, β-catenin levels, or qPCR for Wnt target genes like Axin2).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a Wnt signaling inhibitor in a mouse cancer model.
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP L6 in Zebrafish Developmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IWP L6, a potent Porcupine (PORCN) inhibitor, in zebrafish developmental studies. This document includes detailed protocols for key experiments, quantitative data on effective concentrations, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
This compound is a highly specific and potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2][3][4] By inhibiting PORCN, this compound effectively blocks Wnt signaling, making it a valuable tool for studying Wnt-dependent processes in developmental biology.[5][6] Zebrafish (Danio rerio) are an ideal model organism for these studies due to their external fertilization, rapid development, and optical transparency, which allows for real-time observation of developmental processes.[6][7] this compound has been shown to be highly active in zebrafish, disrupting well-established Wnt-dependent developmental processes such as posterior axis formation and tailfin regeneration.[5][6]
Mechanism of Action
This compound targets Porcupine (PORCN), an enzyme located in the endoplasmic reticulum. PORCN is responsible for attaching a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is crucial for the proper folding, trafficking, and secretion of Wnt ligands. By inhibiting PORCN with high potency (EC50 = 0.5 nM), this compound prevents Wnt palmitoylation, leading to the retention of Wnt proteins in the endoplasmic reticulum and a subsequent blockade of both canonical and non-canonical Wnt signaling pathways.[1][2][5] This inhibition effectively phenocopies loss-of-function mutations in Wnt signaling components.
Quantitative Data
The following tables summarize the quantitative data for this compound treatment in various experimental models, with a focus on zebrafish.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line / Organism | Reference |
| EC50 | 0.5 nM | Mouse L cells (Wnt3a-dependent reporter) | [5] |
| Potency vs. IWP-2 | 100x more potent | Cultured mouse embryonic kidneys | [6] |
| Potency vs. IWP-12 | At least 10x more potent | Zebrafish (posterior axis formation) | [6] |
| Potency vs. IWR-1 | 2.5x more potent | Zebrafish (posterior axis formation) | [6] |
Table 2: Effective Concentrations of this compound in Zebrafish Developmental Assays
| Developmental Process | Effective Concentration Range | Observed Phenotype | Reference |
| Posterior Axis Formation | Low micromolar | Inhibition of posterior axis development | [5][6] |
| Tailfin Regeneration | Low micromolar | Blockade of tailfin regeneration | [6] |
| Branching Morphogenesis (Mouse Kidney Culture) | 10 nM - 50 nM | Significant reduction to complete blockage | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. The molecular weight of this compound is 472.58 g/mol .
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Inhibition of Posterior Axis Formation in Zebrafish Embryos
This protocol details the treatment of zebrafish embryos with this compound to study its effects on posterior axis formation, a Wnt-dependent process.
Materials:
-
Fertilized zebrafish embryos
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator at 28.5°C
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 embryo medium.
-
At the desired developmental stage (e.g., 4-cell stage to sphere stage), transfer a specific number of healthy embryos (e.g., 20-30) into each well of a multi-well plate containing fresh E3 medium.
-
Prepare a series of this compound working solutions by diluting the 10 mM stock solution in E3 medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM). A DMSO-only control (vehicle control) should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove most of the E3 medium from the wells containing the embryos.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the embryos at 28.5°C.
-
Observe the embryos at regular intervals (e.g., 24, 48, and 72 hours post-fertilization) under a stereomicroscope.
-
Document the phenotypes, paying close attention to the development of the trunk and tail structures. Phenotypes can range from a mild truncation of the posterior axis to a complete lack of trunk and tail formation.
-
Quantify the severity of the phenotype if possible (e.g., by measuring the body length or scoring the phenotype based on a predefined scale).
Protocol 3: Tailfin Regeneration Assay in Zebrafish Larvae
This protocol describes how to assess the inhibitory effect of this compound on the regeneration of the caudal fin in zebrafish larvae.
Materials:
-
Zebrafish larvae (e.g., 3 days post-fertilization)
-
E3 embryo medium
-
This compound stock solution (10 mM in DMSO)
-
Tricaine (MS-222) solution for anesthesia
-
Sterile razor blade or scalpel
-
Petri dishes
-
Microscope with imaging capabilities
Procedure:
-
Anesthetize zebrafish larvae by immersing them in E3 medium containing Tricaine.
-
Transfer the anesthetized larvae to a petri dish containing a small amount of E3 medium.
-
Using a sterile razor blade under a stereomicroscope, carefully amputate the caudal fin posterior to the notochord.
-
Immediately after amputation, transfer the larvae to fresh E3 medium to recover from anesthesia.
-
Prepare treatment dishes containing E3 medium with the desired final concentrations of this compound and a vehicle control (DMSO).
-
Transfer the amputated larvae to the treatment dishes.
-
Incubate the larvae at 28.5°C.
-
At specific time points post-amputation (e.g., 2, 3, and 4 days post-amputation), anesthetize the larvae and image their tailfins.
-
Measure the area of the regenerated fin tissue using image analysis software.
-
Compare the regeneration in this compound-treated larvae to the vehicle-treated controls. A significant reduction in the regenerated area indicates inhibition of Wnt-dependent regeneration.
Visualizations
The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for I-WP L6 treatment in zebrafish.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment of zebrafish embryos.
References
- 1. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule screening in zebrafish: swimming in potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP L6
Audience: Researchers, scientists, and drug development professionals.
Introduction
IWP L6 is a highly potent and specific inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt signaling proteins.[1] With an EC50 of 0.5 nM, this compound effectively blocks the Wnt signaling pathway by preventing Wnt ligands from being secreted, thereby inhibiting their interaction with cell surface receptors.[2] This inhibitory action has been demonstrated in various biological contexts, including the suppression of Dishevelled 2 (Dvl2) phosphorylation in HEK293 cells, the inhibition of posterior axis formation in zebrafish, and the blockage of branching morphogenesis in cultured mouse embryonic kidneys.[1][2][3][4] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Quantitative Data Summary
For consistent and reproducible results, it is critical to adhere to established solubility and storage parameters. The following table summarizes the key quantitative data for this compound.
| Parameter | Solvent | Value | Source(s) |
| Solubility | DMSO | Up to 100 mM (47.26 mg/mL) | |
| DMSO | 25 mg/mL (52.9 mM) | [2] | |
| DMSO | 22.5 mg/mL (47.61 mM) - requires sonication and warming to 60°C | [5] | |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| Storage (Solid Powder) | -20°C | ≥ 4 years | [3] |
| -20°C | 3 years | [5] | |
| +4°C | 2 years | [5] | |
| Storage (Stock Solution in Solvent) | -80°C | 1 year | [2] |
| -80°C | 6 months | [5] | |
| -20°C | 1 month | [2][5] |
Note: The use of fresh, anhydrous DMSO is crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[2][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for in vitro use.
Materials:
-
This compound powder (Molecular Weight: 472.58 g/mol )[1][2][5]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 60°C, sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound powder, you will need to add 211.6 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (472.58 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 211.6 µL
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
For concentrations at the higher end of the solubility range, gentle warming (up to 60°C) and/or sonication may be required to achieve complete dissolution.[5] Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage is essential to maintain the biological activity of the compound.
Procedure:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2] The volume of each aliquot should be appropriate for your typical experiment.
-
Long-Term Storage: For long-term storage, store the aliquots at -80°C for up to one year.[2][5]
-
Short-Term Storage: For short-term storage, aliquots can be stored at -20°C for up to one month.[2][5]
-
Working Dilutions: When ready to use, thaw a single aliquot at room temperature. Prepare fresh working dilutions by diluting the stock solution in your desired cell culture medium immediately before use. Do not store aqueous working solutions for more than one day.[6]
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound. In the absence of Wnt ligands, β-catenin is targeted for degradation. The secretion of Wnt proteins requires palmitoylation by the enzyme Porcupine (PORCN). This compound directly inhibits PORCN, preventing Wnt secretion and pathway activation.
Caption: Mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow for this compound Application
This diagram outlines the standard workflow from receiving the compound to its application in a cell-based assay.
Caption: Standard experimental workflow for using this compound.
References
Application Note: IWP L6 as a Tool for Studying Wnt-Dependent Diseases
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Pathway: An Integral Hub for Developmental and Oncogenic Signaling Networks [mdpi.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | PORCN | Tocris Bioscience [tocris.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jcancer.org [jcancer.org]
- 12. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IWP L6 degradation and stability in cell culture media
Technical Support Center: IWP L6
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt signaling proteins, a critical step for their secretion and subsequent activity.[3][4] By inhibiting PORCN, this compound effectively blocks the secretion of Wnt ligands, thereby shutting down Wnt-dependent signaling pathways.[3] This makes it a valuable tool for studying Wnt-mediated processes in developmental biology and cancer research.[4][5][6]
Q2: What is the recommended solvent and storage procedure for this compound?
This compound is soluble in Dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO.[7] For long-term storage, the powdered form should be kept at -20°C for up to 3 years, and stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[7][8] For short-term use, stock solutions can be kept at -20°C for up to one month.[7][8]
Q3: How stable is this compound in cell culture media?
The stability of this compound can be highly dependent on the specific components of the culture system, particularly the species from which any serum or plasma is derived.
-
In Human Plasma: this compound is highly stable, showing little to no degradation over 24 hours.[5][6][7][8]
-
In Murine (Mouse) and Rat Plasma: this compound is metabolized very rapidly. The half-life in murine plasma is approximately 2 minutes, and in rat plasma, it is 190 minutes.[5][7][8] This rapid degradation is due to the high activity of carboxylesterase (CES) enzymes present in rodent plasma, which cleave the amide bond in the this compound molecule.[5][8]
While direct stability data in standard cell culture media (like DMEM) is not extensively published, the plasma stability data suggests that the presence of rodent-derived serum (e.g., Fetal Bovine Serum, which can have variable enzyme content) may impact its stability. For experiments using mouse or rat cells, or media supplemented with significant amounts of rodent-derived serum, the effective concentration of this compound may decrease rapidly. It is common practice to replace the media with freshly added this compound every 24 hours in such experiments to maintain a sufficient inhibitory concentration.[5]
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound is cell-type and assay-dependent but is typically in the low nanomolar to low micromolar range.
-
It has a reported EC50 of 0.5 nM for Porcupine inhibition.[6][7][8]
-
In cultured mouse embryonic kidneys, concentrations of 10 nM significantly reduced branching morphogenesis, and 50 nM completely blocked the process, indicating full inhibition of Wnt signaling.[4][5][9]
-
In some human embryonic stem cell differentiation protocols, a concentration of 5 µM has been used.[10]
Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| No observable phenotype or inhibition of Wnt signaling. | 1. Insufficient Concentration: The working concentration may be too low for your specific cell type or assay. 2. Compound Degradation: this compound may be degrading in your culture media, especially if using rodent-derived cells or serum.[5][8] 3. Poor Solubility: The compound may have precipitated out of solution upon dilution into aqueous media. 4. Inactive Compound: Improper storage may have led to compound degradation. | 1. Titration: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Media Refresh: Replace the culture media with fresh this compound every 24 hours or less.[5] Consider using serum-free media or media with human-derived serum if compatible with your cells. 3. Check Solubility: After diluting the DMSO stock into your media, visually inspect for any precipitate. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 4. Verify Stock: Use a fresh aliquot of this compound stock solution. Confirm storage conditions were appropriate. |
| High cell toxicity or off-target effects. | 1. Concentration Too High: The working concentration may be cytotoxic to your cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: While a specific PORCN inhibitor, at very high concentrations, off-target effects are possible. Some studies suggest IWP compounds can also inhibit Casein Kinase 1 (CK1) δ/ε.[11] | 1. Dose-Response: Determine the IC50 for your cell line and use the lowest effective concentration possible. 2. Solvent Control: Ensure you have a vehicle control (media with the same final concentration of DMSO) in your experiment. Keep the final DMSO concentration below 0.5%. 3. Lower Concentration: Use the lowest concentration that gives the desired phenotype to minimize potential off-target effects. |
| Inconsistent results between experiments. | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. 2. Media Variability: Batch-to-batch variation in serum can affect compound stability. 3. Inconsistent Dosing: Inaccurate pipetting or timing of media changes. | 1. Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solution to avoid freeze-thaw cycles.[7] 2. Consistent Reagents: Use the same lot of serum and media for the duration of a study where possible. 3. Standardize Protocol: Ensure precise and consistent timing for all treatment and media change steps. |
Quantitative Data Summary
| Parameter | Value | Source |
| Mechanism of Action | Inhibition of Porcupine (PORCN) | [3][4] |
| EC50 | 0.5 nM | [6][7][8] |
| Recommended Solvent | DMSO | [1][7] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage (Powder) | -20°C (up to 3 years) | [7][8] |
| Storage (DMSO Stock) | -80°C (up to 1 year); -20°C (up to 1 month) | [7][8] |
| Half-Life (Human Plasma) | > 24 hours | [5][6][8] |
| Half-Life (Rat Plasma) | 190 minutes | [5][7][8] |
| Half-Life (Murine Plasma) | 2 minutes | [5][7][8] |
| Effective Concentration Range | 10 nM - 5 µM (Cell-type dependent) | [4][5][10] |
Key Experiment Methodologies
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the functional half-life of this compound in your specific cell culture conditions using a functional bioassay.
Objective: To determine the rate at which this compound loses its bioactivity when incubated in cell culture media at 37°C.
Materials:
-
Wnt-responsive reporter cell line (e.g., HEK293T with a Super TOPFlash (STF) luciferase reporter).
-
Conditioned media containing Wnt3a ligand.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
Methodology:
-
Media Pre-Incubation (Degradation Step):
-
Prepare a set of tubes containing your complete cell culture medium.
-
Spike each tube with this compound to a final concentration that gives maximal inhibition (e.g., 100 nM). Also include a vehicle control (DMSO).
-
Incubate these tubes at 37°C, 5% CO₂ for different durations (e.g., T=0, 2, 4, 8, 12, 24, 48 hours). These will serve as your "degraded" media samples.
-
-
Cell Plating:
-
One day prior to the assay, seed the Wnt-reporter cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
-
Functional Assay:
-
After the pre-incubation times are complete, retrieve the "degraded" media samples.
-
Remove the old media from the plated reporter cells.
-
To each well, add the appropriate "degraded" media sample and then stimulate with Wnt3a-conditioned media.
-
Controls: Include positive controls (Wnt3a stimulation + DMSO vehicle) and negative controls (no Wnt3a stimulation).
-
Incubate the plate for 16-24 hours at 37°C.
-
-
Data Analysis:
-
Measure luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase signal (Wnt activity) as a function of the media pre-incubation time.
-
As this compound degrades, its ability to inhibit Wnt signaling will decrease, leading to a higher luciferase signal. The time it takes for the signal to reach 50% of the maximal inhibition is the functional half-life of the compound in your specific media.
-
Visualizations
Wnt Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and highlights the specific point of inhibition by this compound. In the "Wnt ON" state, Wnt ligands bind to receptors, leading to the stabilization of β-catenin, which then enters the nucleus to activate gene transcription. This compound prevents the secretion of Wnt ligands, forcing the pathway into the "Wnt OFF" state, where β-catenin is targeted for degradation.
Caption: Mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow: Stability Assessment
This diagram outlines the workflow for testing the functional stability of this compound in cell culture media.
Caption: Workflow for functional stability assay of this compound.
References
- 1. This compound | PORCN Inhibitors: R&D Systems [rndsystems.com]
- 2. IWP-L6 | CAS:1427782-89-5 | Porcupine inhibitor,highy potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Porcn Inhibitor III, IWP-L6 | 1427782-89-5 [sigmaaldrich.com]
- 10. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IWP L6 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IWP L6, a potent inhibitor of the Wnt signaling pathway. The information is tailored for scientists and drug development professionals working with various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, this compound effectively blocks the production and secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Q2: What is the reported EC50 of this compound?
A2: this compound is a sub-nanomolar inhibitor of PORCN, with a reported EC50 of approximately 0.5 nM.[1] This high potency means that it is effective at very low concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.
Q4: How stable is this compound in cell culture medium?
A4: While specific data on the stability of this compound in various cell culture media is limited, it is generally advisable to prepare fresh dilutions for each experiment, especially for long-term cultures. Factors such as media composition, pH, and temperature can affect the stability of small molecules. It has been noted that this compound has good stability in human plasma but is less stable in mouse and rat plasma.[2]
Troubleshooting Guide
Issue 1: No observable effect on my cell line after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The optimal concentration of this compound is highly cell-line dependent. The very low EC50 of 0.5 nM is a measure of its direct effect on PORCN, but higher concentrations may be needed to achieve a significant biological response in a cellular context due to factors like cell permeability and expression levels of Wnt pathway components.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess a relevant downstream marker of Wnt signaling (e.g., β-catenin levels, Axin2 expression) or a phenotypic outcome (e.g., cell proliferation, differentiation).
-
-
Possible Cause 2: Cell Line Insensitivity. Some cell lines may have mutations downstream of Wnt ligand secretion (e.g., activating mutations in β-catenin or inactivating mutations in APC) that render them insensitive to PORCN inhibition.
-
Solution: Verify the Wnt-dependency of your cell line by checking for mutations in key pathway components. If the pathway is activated downstream of Wnt secretion, this compound will not be an effective inhibitor. Consider using inhibitors that target downstream components like Tankyrase (e.g., XAV939) or the β-catenin/TCF interaction.
-
-
Possible Cause 3: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound from a properly stored stock solution. If possible, verify the activity of your compound on a known Wnt-responsive cell line (e.g., L-Wnt-STF cells).
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: Concentration is too high. While Porcupine inhibitors are reported to be remarkably non-toxic in some contexts, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[2]
-
Solution: Determine the IC50 value for cytotoxicity in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Select a concentration for your experiments that effectively inhibits Wnt signaling without causing significant cell death.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, this compound may inhibit other cellular processes.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to Wnt pathway inhibition, you can perform rescue experiments by adding recombinant Wnt ligands (if the phenotype is dependent on a specific Wnt) or by using a structurally different PORCN inhibitor.
-
Issue 3: Unexpected changes in cell morphology.
-
Possible Cause: Wnt pathway's role in cell adhesion and cytoskeleton. The Wnt signaling pathway is known to play a role in regulating cell morphology, adhesion, and migration. Inhibition of this pathway can therefore lead to changes in cellular appearance.
-
Solution: Document the morphological changes and consider them as a potential phenotypic readout of this compound activity. You can investigate changes in the expression of cell adhesion molecules or cytoskeletal components to understand the underlying mechanism.
-
Data Presentation: this compound and IWP-2 Concentrations in Various Cell Lines
The following tables summarize reported effective concentrations of this compound and IC50 values for the related, but less potent, PORCN inhibitor IWP-2 in various cell lines. This data can serve as a starting point for optimizing the concentration of this compound in your experiments, keeping in mind that this compound is significantly more potent than IWP-2.
Table 1: Effective Concentrations of this compound in Specific Applications
| Cell Type/System | Application | Effective Concentration | Reference |
| HEK293 cells | Suppression of Dvl2 phosphorylation | Not specified, but effective | [2] |
| Cultured mouse embryonic kidneys | Inhibition of branching morphogenesis | 10 nM (significant reduction), 50 nM (complete block) | [2] |
| Human embryonic stem cells (HUES4, H1) | Induction of pancreatic fate | 5 µM | |
| Human pluripotent stem cells | Directed differentiation to cardiomyocytes | 5 µM (IWP-2/4) | [3] |
Table 2: IC50 Values of IWP-2 in Various Cancer Cell Lines (as a reference for this compound optimization)
Note: this compound is reported to be approximately 100 times more potent than IWP-2.[2] Therefore, initial testing of this compound could start at concentrations significantly lower than the IC50 values listed below for IWP-2.
| Cell Line | Cancer Type | IWP-2 IC50 (µM) |
| MKN28 | Gastric Cancer | 10-50 (significant growth suppression) |
| HCT116 | Colon Cancer | >10 |
| SW480 | Colon Cancer | >10 |
| A549 | Lung Cancer | >10 |
| PC-3 | Prostate Cancer | >10 |
| MCF7 | Breast Cancer | >10 |
| PANC-1 | Pancreatic Cancer | >10 |
Experimental Protocols
Determining the Optimal this compound Concentration using a Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.
Assessing Wnt Pathway Inhibition by Western Blotting for β-catenin
This protocol allows for the detection of changes in the levels of active (non-phosphorylated) β-catenin, a key downstream effector of the canonical Wnt pathway.
Materials:
-
Your cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-active-β-catenin, anti-total-β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate your cells and treat them with the desired concentrations of this compound for a suitable duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of active and total β-catenin to the loading control. A decrease in the active β-catenin to total β-catenin ratio indicates inhibition of the canonical Wnt pathway.
Visualizations
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Caption: General workflow for optimizing this compound concentration.
References
Troubleshooting IWP L6 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using the Porcupine (PORCN) inhibitor, IWP L6. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation of Wnt proteins, a critical step for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN with an EC50 of 0.5 nM, this compound effectively blocks Wnt secretion and downstream signaling events.[2][3][4] This leads to the inhibition of Wnt-dependent processes.[5]
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the experimental system. Due to its high potency, concentrations in the low nanomolar range are often effective. For example, in cultured mouse embryonic kidneys, 10 nM this compound can significantly reduce branching morphogenesis, while 50 nM can completely block Wnt signaling.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage are crucial for maintaining the activity of this compound and ensuring experimental consistency.
-
Reconstitution: this compound is soluble in DMSO.[2][3] Use fresh, high-quality DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or 25 mg/mL).[2][7] Moisture-absorbing DMSO can reduce solubility.[2]
-
Storage of Powder: The solid form of this compound is stable for at least 12 months when stored at or below -20°C.[3]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Stock solutions in DMSO are stable for up to 3 months at -20°C.[7]
-
Aqueous Solutions: Do not store aqueous solutions of this compound for more than one day.[3]
Q4: I am seeing high variability between my in vivo experiments in mice/rats. What could be the cause?
A4: this compound exhibits species-specific differences in stability. While it is stable in human plasma for over 24 hours, it is rapidly metabolized in murine (half-life ≈ 2 minutes) and rat (half-life ≈ 190 minutes) plasma.[2][6] This rapid metabolism in rodents can lead to significant variability in in vivo studies. Consider this pharmacokinetic property when designing your experiments and interpreting the results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect of this compound | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -20°C or -80°C. |
| Incorrect Concentration: Pipetting errors or inaccurate calculations. | Double-check all calculations. Use calibrated pipettes. Perform a dose-response experiment to confirm the optimal concentration. | |
| Incomplete Dissolution: Poor quality or wet DMSO used for reconstitution. | Use fresh, anhydrous, high-quality DMSO. Ensure the compound is fully dissolved before making further dilutions. | |
| Cell Line Insensitivity: The specific Wnt-dependent process in your cell line may be less sensitive to PORCN inhibition. | Confirm that your cell line expresses PORCN and relies on secreted Wnts for the phenotype you are studying. Consider using a positive control cell line known to be sensitive to this compound. | |
| Rapid Metabolism (In Vivo): Particularly in mouse or rat models.[6] | Be aware of the short half-life of this compound in these species.[2][6] Consider the timing and frequency of administration. | |
| High Background or Off-Target Effects | Concentration Too High: Using a concentration that is too far above the EC50. | Perform a careful dose-response study to find the lowest effective concentration. |
| Non-Specific Binding: | Include appropriate vehicle controls (e.g., DMSO) in all experiments. | |
| Cellular Health: Unhealthy cells may respond aberrantly. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Monitor cell viability with and without treatment. | |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Standardize your cell culture protocol. Use cells within a consistent range of passage numbers. Ensure consistent seeding density. |
| Inconsistent Treatment Duration: | Adhere to a strict and consistent timeline for this compound treatment and subsequent assays. | |
| Reagent Variability: Differences between batches of this compound or other critical reagents. | If possible, purchase a larger batch of this compound to use for a series of experiments. Qualify new batches of reagents before use in critical studies. |
Experimental Protocols
Key Experiment: Inhibition of Wnt-Mediated Branching Morphogenesis in Cultured Mouse Embryonic Kidneys
This protocol is adapted from studies demonstrating the potent effect of this compound on a Wnt-dependent developmental process.[6]
-
Dissection and Culture: Dissect embryonic day 11.5 (E11.5) kidneys from mouse embryos.
-
Place the kidneys on a filter membrane at the air-media interface in a culture dish.
-
Culture the kidneys in media containing a range of this compound concentrations (e.g., 1 nM to 1 µM) or a DMSO vehicle control.
-
Media Changes: Replace the media with freshly prepared this compound or DMSO-containing media every 24 hours.[6]
-
Imaging and Quantification: Capture images of the kidneys at 0, 24, and 48 hours using a fluorescent stereoscope (if using a fluorescent reporter line) or a standard brightfield microscope.
-
Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips at each time point.
-
Analysis: Calculate the fold increase in the number of tips over the 48-hour culture period for each treatment condition and compare it to the DMSO control.
Visualizations
Signaling Pathway
Caption: Inhibition of the Wnt signaling pathway by this compound.
Experimental Workflow
Caption: A logical workflow for experiments using this compound, including key troubleshooting checkpoints.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porcn Inhibitor III, IWP-L6 [sigmaaldrich.com]
Technical Support Center: IWP L6 Stability in Animal Plasma for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of IWP L6 in plasma from various animal species commonly used in in vivo studies. Understanding the plasma stability of this compound is critical for accurate experimental design, data interpretation, and the successful translation of in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent small molecule inhibitor of the Wnt signaling pathway.[1] It functions by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt proteins.[2] This modification is crucial for the secretion and subsequent biological activity of Wnt ligands. By inhibiting Porcn, this compound effectively blocks the Wnt signaling cascade, which has been shown to suppress the phosphorylation of Dishevelled 2 (Dvl2), a key downstream effector in the pathway.[3]
Q2: Why is understanding the plasma stability of this compound important for my in vivo experiments?
Plasma stability is a critical pharmacokinetic parameter that influences the half-life, clearance, and overall exposure of a compound in an animal model.[4][5][6] A compound that is rapidly metabolized in plasma will have a shorter duration of action and may require a different dosing regimen compared to a more stable compound to achieve the desired therapeutic concentration at the target site. For instance, the significant species-dependent differences in this compound plasma stability will directly impact its efficacy and pharmacokinetic profile in different animal models.[3]
Q3: How does the plasma stability of this compound differ across various animal species?
The stability of this compound shows significant variation across different species, primarily due to differences in the activity of plasma enzymes like carboxylesterases (CES).[3] this compound is notably stable in human plasma but is rapidly metabolized in rodent plasma.[1][3] This discrepancy is attributed to the higher activity of CES in species like mice and rats.[3]
Data on this compound Plasma Stability
The following table summarizes the known half-life of this compound in the plasma of different species.
| Species | Plasma Half-life (t½) | Reference |
| Human | Stable (> 24 hours) | [3] |
| Rat | 190 minutes | [1][3] |
| Mouse | 2 minutes | [1][3] |
| Dog | Data not available | |
| Monkey | Data not available |
Wnt Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.
Figure 1. Wnt signaling pathway showing this compound inhibition of Porcupine.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of this compound in the plasma of different animal species.
Materials:
-
This compound
-
Pooled plasma from the desired animal species (e.g., mouse, rat, dog, monkey), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (a compound with similar analytical properties to this compound but with a different mass)
-
Acetonitrile or methanol (for protein precipitation)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Incubation:
-
Pre-warm the pooled plasma to 37°C.
-
In a 96-well plate, add a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the plate at 37°C.
-
-
Time Points:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7]
-
-
Reaction Termination:
-
To stop the enzymatic degradation at each time point, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile or methanol containing the internal standard) to each aliquot.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of this compound remaining against time.
-
Calculate the half-life (t½) from the slope of the linear regression line using the formula: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro plasma stability assay.
Figure 2. Workflow for an in vitro plasma stability assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Incomplete protein precipitation- Issues with the LC-MS/MS system | - Use calibrated pipettes and ensure proper mixing.- Vortex samples thoroughly after adding the precipitation agent.- Check the performance of the LC-MS/MS system with a known standard. |
| This compound appears unstable in all species, including human | - Contamination of plasma with proteases- Instability of this compound in the assay buffer or solvent- Freeze-thaw cycles of plasma | - Use fresh, high-quality plasma.- Verify the chemical stability of this compound under the assay conditions.- Avoid repeated freeze-thaw cycles of the plasma. |
| No degradation observed, even in mouse or rat plasma | - Inactive plasma enzymes- Incorrect incubation temperature- this compound concentration is too high, saturating the enzymes | - Use a positive control compound known to be metabolized by plasma enzymes to verify plasma activity.- Ensure the incubator is set to and maintaining 37°C.- Test a lower concentration of this compound. |
| Poor recovery of this compound at the 0-minute time point | - Binding of this compound to the plasticware- Inefficient extraction during protein precipitation | - Use low-binding plates and pipette tips.- Optimize the protein precipitation method (e.g., try a different solvent or a solvent-to-plasma ratio). |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Minimizing Variability in IWP L6-Treated Organoid Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their organoid cultures treated with IWP L6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[2] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby suppressing Wnt signaling.[3] It has a reported IC50 value of 0.5 nM.[1][4]
Q2: What are the common sources of variability in organoid cultures?
A2: Variability in organoid cultures is a significant challenge and can arise from several factors:
-
Biological Heterogeneity: Pluripotent stem cells (PSCs) and primary tissues inherently exhibit variability between different lines and even between individual cells within the same line.[5][6] This can lead to differences in differentiation potential and organoid morphology.
-
Culture Conditions: Minor variations in media composition, growth factor bioactivity, and the extracellular matrix (e.g., Matrigel batch-to-batch differences) can significantly impact organoid development.[7][8][9]
-
Experimental Procedures: Inconsistent handling, such as variations in passaging technique, organoid size for splitting, and plating density, can introduce variability.[10][11]
-
Patient-to-Patient Variability: When using patient-derived organoids, the genetic and epigenetic background of the donor is a major source of variation.[12][13]
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling of this compound is crucial for reproducible results.
-
Reconstitution: this compound is soluble in DMSO.[4][14] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO.
-
Storage: The solid form of this compound is stable for at least 12 months when stored at or below -20°C.[4] Stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and can be stored at -20°C for up to 3 months.[14] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in organoid size and morphology after this compound treatment. | 1. Inconsistent this compound concentration due to improper mixing or degradation. 2. Heterogeneity in the starting cell population. 3. Uneven distribution of organoids in the culture plate. | 1. Ensure the this compound stock solution is thoroughly mixed before adding to the media. Prepare fresh dilutions for each experiment. 2. Start with a homogenous cell population. Consider using cell sorting to enrich for a specific cell type. 3. Ensure even plating of organoids and gentle swirling of the plate after media changes. |
| Complete cell death or lack of organoid formation after this compound treatment. | 1. This compound concentration is too high for the specific organoid type. 2. The Wnt pathway is essential for the survival and initial formation of your organoids. 3. Poor quality of starting cells or reagents. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific organoid model. 2. Consider the timing of this compound addition. It may be necessary to allow organoids to form before introducing the inhibitor. 3. Ensure the health and viability of your starting cells. Use high-quality, validated reagents. |
| Inconsistent or unexpected differentiation patterns in this compound-treated organoids. | 1. Off-target effects of this compound at high concentrations. 2. Variability in the basal media or supplements is influencing differentiation. 3. The timing and duration of this compound treatment are not optimized. | 1. Use the lowest effective concentration of this compound as determined by a dose-response experiment. 2. Use a defined, serum-free media formulation to reduce variability from undefined components.[15] 3. Optimize the window of this compound application to target the specific developmental stage of interest. |
| Loss of this compound effect over time in long-term cultures. | 1. Degradation of this compound in the culture medium. 2. Metabolism of this compound by the cells. | 1. Perform more frequent media changes to maintain a consistent concentration of this compound. 2. While this compound is stable in human plasma, its stability in other species' plasma (like mouse and rat) is lower.[16] Consider this if using species-specific serum in your media. |
Quantitative Data
The optimal concentration of this compound can vary significantly depending on the organoid type and the desired biological outcome. The following table summarizes concentrations used in various studies.
| Organoid/Cell Type | This compound Concentration | Observed Effect | Reference |
| Mouse Embryonic Kidneys | 10 nM | Significant reduction in branching morphogenesis. | [4] |
| Mouse Embryonic Kidneys | 50 nM | Complete blockage of Wnt signaling and branching morphogenesis. | [4][17] |
| Murine L-Wnt-STF Fibroblasts | IC50 = 0.5 nM | Suppression of autonomous Wnt signaling. | [14] |
| Zebrafish Embryos | Low micromolar concentrations | Inhibition of posterior axis formation. | [16] |
| Zebrafish | 5 µM | Prevention of tailfin regeneration. | [14] |
Experimental Protocols
Protocol: this compound Treatment of Intestinal Organoids
This protocol provides a general framework for treating established intestinal organoids with this compound. Optimization of concentrations and treatment duration is recommended for each specific application.
Materials:
-
Established intestinal organoid culture
-
Basal culture medium (e.g., Advanced DMEM/F12) with supplements (B27, N2, Noggin, R-Spondin1, EGF)
-
Matrigel or other suitable extracellular matrix
-
This compound (powder)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell recovery solution (e.g., Corning Cell Recovery Solution)
-
Microcentrifuge tubes and pipette tips, sterile
Procedure:
-
Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C for up to 3 months.[14]
-
Organoid Passaging: a. Culture intestinal organoids according to your standard protocol until they are ready for passaging. b. Mechanically disrupt the organoids into smaller fragments. c. Embed the organoid fragments in fresh Matrigel domes in a new culture plate. d. Allow the Matrigel to polymerize at 37°C for 15-30 minutes. e. Add pre-warmed basal culture medium to each well.
-
This compound Treatment: a. Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration in the basal culture medium. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium. b. As a control, prepare a vehicle control medium containing the same concentration of DMSO as the treatment medium. c. Remove the basal culture medium from the wells containing the organoids. d. Add the this compound treatment medium or the vehicle control medium to the respective wells. e. Culture the organoids at 37°C and 5% CO2.
-
Maintenance and Analysis: a. Replace the medium with fresh this compound-containing medium or vehicle control medium every 2-3 days. b. Monitor the organoids daily for changes in morphology, size, and budding using brightfield microscopy. c. At the desired time point, harvest the organoids for downstream analysis (e.g., RNA sequencing, immunostaining, viability assays). To harvest, the Matrigel can be depolymerized using a cell recovery solution.
Visualizations
Signaling Pathway
References
- 1. adooq.com [adooq.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Organoids are not organs: Sources of variation and misinformation in organoid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why don’t all embryos, and stem cell organoids, develop the same morphology? | Faculty of Population Health Sciences [ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Current Challenges Associated with the Use of Human Induced Pluripotent Stem Cell-Derived Organoids in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome the limitations of current organoid technology - engineered organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Porcn Inhibitor III, IWP-L6 [sigmaaldrich.com]
- 15. news-medical.net [news-medical.net]
- 16. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of IWP L6 and IWP-2 for Wnt Signaling Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of the Wnt signaling pathway is crucial for a myriad of studies, from developmental biology to oncology. Inhibitors of Wnt Production (IWP) have emerged as powerful tools to probe and potentially control this pathway. This guide provides an objective comparison of two prominent Porcupine (PORCN) inhibitors, IWP L6 and IWP-2, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: Targeting Wnt Secretion
Both this compound and IWP-2 function as inhibitors of the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling cascades. By inhibiting PORCN, both compounds effectively block the secretion of all Wnt ligands, thereby shutting down Wnt-dependent signaling.
Performance Comparison: Potency and Specificity
The primary distinction between this compound and IWP-2 lies in their potency and specificity. Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of PORCN than IWP-2.
| Compound | Target | IC50 / EC50 | Key Findings |
| This compound | Porcupine (PORCN) | EC50 = 0.5 nM[1] | Highly potent inhibitor of PORCN.[1] Stated to be approximately 100 times more potent than IWP-2 in a mouse embryonic kidney branching morphogenesis assay.[2] |
| IWP-2 | Porcupine (PORCN) | IC50 = 27 nM[3] | Potent inhibitor of PORCN. Also identified as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε (IC50 = 40 nM for a gatekeeper mutant), indicating potential off-target effects.[4][5] |
Supporting Experimental Data
Mouse Embryonic Kidney Branching Morphogenesis Assay
A direct comparison has demonstrated the superior potency of this compound in a physiologically relevant model. In cultured embryonic day 11.5 mouse kidneys, doses of this compound at 50 nM and above completely blocked branching morphogenesis, a Wnt-dependent process.[2] In contrast, a concentration of 5 µM of IWP-2 was required to achieve a similar level of inhibition, highlighting the approximately 100-fold greater potency of this compound in this assay.[2]
Experimental Protocols
Wnt Signaling Pathway
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition by this compound and IWP-2.
TOPflash Reporter Assay for Wnt Signaling Activity
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Experimental Workflow:
Caption: Workflow for the TOPflash Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either a Wnt agonist (e.g., Wnt3a conditioned medium or purified Wnt3a) alone or in combination with varying concentrations of this compound or IWP-2. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase values to the Renilla luciferase values. Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activation.
Western Blot for β-catenin Accumulation
This protocol allows for the detection of stabilized β-catenin, a hallmark of activated canonical Wnt signaling.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of β-catenin.
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with a Wnt agonist and/or this compound/IWP-2 as described for the TOPflash assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
Mouse Embryonic Kidney Branching Morphogenesis Assay
This ex vivo assay provides a robust system to assess the impact of Wnt inhibitors on a developmental process heavily reliant on Wnt signaling.
Methodology:
-
Dissection: Dissect embryonic kidneys from E11.5 mouse embryos in ice-cold DMEM/F12 medium.
-
Culture Setup: Place the dissected kidneys on a polycarbonate filter supported by a metal grid at the air-liquid interface in a culture dish containing DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Inhibitor Treatment: Add this compound, IWP-2, or vehicle control (DMSO) to the culture medium at the desired concentrations.
-
Culture and Imaging: Culture the embryonic kidneys for 48-72 hours in a humidified incubator at 37°C and 5% CO2. Capture images of the branching ureteric bud at the beginning of the culture and at subsequent time points using a fluorescence microscope (if using a fluorescent reporter mouse line) or a brightfield microscope.
-
Quantification: Quantify the extent of branching morphogenesis by counting the number of ureteric bud tips at each time point.
Conclusion
For researchers requiring maximal potency in Wnt signaling inhibition, this compound presents a clear advantage over IWP-2, with an approximately 50 to 100-fold greater efficacy in cell-based and ex vivo assays. This higher potency allows for the use of lower concentrations, which can minimize the potential for off-target effects. While IWP-2 remains a valuable tool for Wnt pathway inhibition, its known off-target activity against CK1δ/ε should be a consideration in experimental design and data interpretation. The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental system and the desired level of precision in targeting the Wnt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IWP L6 and Other Key PORCN Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Porcupine (PORCN) is a membrane-bound O-acyltransferase enzyme essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2] Inhibiting PORCN effectively shuts down Wnt signaling at its source, presenting a promising strategy for treating Wnt-driven diseases.[3][4] This guide provides a detailed comparison of IWP L6 with other widely studied PORCN inhibitors: Wnt-C59, LGK974, and ETC-159, focusing on their performance, supporting experimental data, and methodologies.
Mechanism of Action: Blocking Wnt Ligand Secretion
PORCN resides in the endoplasmic reticulum (ER), where it catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This acylation is an obligatory step for Wnt ligands to be recognized by the Wntless (WLS) cargo receptor, which transports them from the ER to the cell surface for secretion.[3][5] PORCN inhibitors are small molecules that bind to PORCN and block its enzymatic activity. This prevents Wnt palmitoylation, trapping the ligands in the ER and halting their secretion, thereby inhibiting both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways.[6][7]
Quantitative Performance Comparison
The potency of PORCN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various cellular assays. Lower values indicate higher potency. The table below summarizes the reported potency of key PORCN inhibitors.
| Inhibitor | Assay Type | Cell Line/System | Potency (IC₅₀ / EC₅₀) | Reference |
| This compound | Wnt/β-catenin Reporter | L-Wnt-STF Cells | 0.5 nM (EC₅₀) | [8][9][10] |
| Wnt-C59 | Wnt/β-catenin Reporter | HEK293-STF | 74 pM (IC₅₀) | [3][11][12] |
| LGK974 | Wnt Coculture Reporter | Wnt-secreting/reporter cells | 0.4 nM (IC₅₀) | [4][13][14] |
| LGK974 | PORCN Radioligand Binding | - | 1.0 nM (IC₅₀) | [14][15] |
| ETC-159 | Wnt/β-catenin Reporter | STF3A Cells | 2.9 nM (IC₅₀) | [16][17] |
| ETC-159 | Mouse PORCN Inhibition | - | 18.1 nM (IC₅₀) | [16][17] |
Key Experimental Protocols and Methodologies
The evaluation of PORCN inhibitors relies on a set of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.
Wnt/β-catenin Reporter Assay (Super8xTOPFlash - STF)
This is the most common method for quantifying the activity of the canonical Wnt pathway.
-
Principle: Reporter cells are engineered to contain a luciferase gene under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives luciferase expression. The resulting luminescence is proportional to pathway activity.
-
General Protocol:
-
Cell Seeding: Seed Wnt-responsive reporter cells (e.g., HEK293-STF) in a multi-well plate.
-
Wnt Stimulation: Induce Wnt signaling, either by co-culturing with Wnt-producing cells (e.g., L-Wnt3a cells) or by treatment with purified Wnt3a-conditioned medium.
-
Inhibitor Treatment: Add serial dilutions of the PORCN inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the cells for a defined period (typically 24-48 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase readings to a control for cell viability (e.g., total protein concentration or a co-transfected Renilla luciferase reporter). Plot the normalized activity against the inhibitor concentration to determine the IC₅₀ value.[3][18]
-
Dvl2 Phosphorylation Assay
This assay provides a biochemical readout of Wnt pathway activation upstream of β-catenin.
-
Principle: Upon Wnt ligand binding to its receptors, the cytoplasmic scaffold protein Dishevelled (Dvl) becomes phosphorylated, leading to an upward shift in its molecular weight on an SDS-PAGE gel. PORCN inhibitors, by blocking Wnt secretion, prevent this phosphorylation event.
-
General Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with a Wnt source (e.g., Wnt3a-conditioned medium) in the presence of varying concentrations of the PORCN inhibitor or a DMSO control.
-
Cell Lysis: After incubation, harvest and lyse the cells in a suitable buffer containing phosphatase inhibitors.
-
Western Blotting: Separate protein lysates via SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Dvl2.
-
Analysis: Analyze the electrophoretic mobility of the Dvl2 protein band. A reduction in the slower-migrating, phosphorylated form of Dvl2 indicates inhibition of Wnt signaling.[8][19][20]
-
In Vivo Efficacy Models
Animal models are crucial for assessing the therapeutic potential and safety of PORCN inhibitors.
-
Principle: Mouse models with tumors driven by Wnt ligand overexpression, such as the MMTV-Wnt1 transgenic model of mammary cancer, are used to evaluate the anti-tumor efficacy of the inhibitors in a living system.[3][4]
-
General Protocol:
-
Tumor Induction: Use MMTV-Wnt1 transgenic mice which spontaneously develop mammary tumors.[3]
-
Inhibitor Administration: Once tumors are established, administer the PORCN inhibitor (e.g., Wnt-C59, LGK974) or a vehicle control to the mice, typically via oral gavage.[3][15]
-
Tumor Measurement: Monitor tumor volume regularly using calipers.
-
Pharmacodynamic (PD) Analysis: At the end of the study, harvest tumors and analyze the expression of Wnt target genes (e.g., Axin2, CyclinD1) by qPCR or IHC to confirm on-target pathway inhibition.[3]
-
Toxicity Assessment: Monitor animal weight and perform histopathological analysis of Wnt-sensitive tissues (like the gut) to assess toxicity.[3][15]
-
In Vivo and Clinical Development Summary
The ultimate utility of an inhibitor is determined by its performance and safety in preclinical and clinical settings.
| Inhibitor | Key In Vivo / Clinical Findings | Status | Reference |
| This compound | Highly potent in zebrafish models of Wnt-dependent development. Stable in human plasma but rapidly metabolized in murine and rat plasma, limiting its use in rodent models. | Preclinical | [8][9][19] |
| Wnt-C59 | Orally bioavailable. Blocks mammary tumor progression in MMTV-WNT1 mice with no apparent toxicity at effective doses. | Preclinical | [3][12] |
| LGK974 | Orally bioavailable. Induces tumor regression in MMTV-Wnt1 mouse models. Well-tolerated at efficacious doses. Has advanced to Phase I clinical trials for various cancers. | Phase I Clinical Trials | [2][4][6] |
| ETC-159 | Orally bioavailable with 100% bioavailability in mice. Effective in preclinical models of colorectal, pancreatic, and ovarian cancer. Advanced to Phase I clinical trials for advanced solid tumors. | Phase I Clinical Trials | [17][21][22] |
Conclusion
This compound is a highly potent, sub-nanomolar inhibitor of PORCN, making it an excellent tool for in vitro studies and in specific model organisms like zebrafish where its stability is favorable.[10][19] However, its rapid metabolism in rodents has limited its preclinical development in these models.[9][19] In contrast, inhibitors like Wnt-C59 , LGK974 , and ETC-159 were developed with improved pharmacokinetic properties, demonstrating oral bioavailability and efficacy in mouse tumor models.[3][4][17] LGK974 and ETC-159 have further progressed into clinical trials, validating PORCN as a druggable target in human cancers.[6][23] The choice of inhibitor therefore depends on the specific research application: this compound offers high potency for cellular and non-rodent in vivo assays, while Wnt-C59, LGK974, and ETC-159 are more suitable for preclinical and translational studies requiring oral administration in rodents and progression toward clinical evaluation.
References
- 1. Porcn-dependent Wnt signaling is not required prior to mouse gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. PORCN Moonlights in a Wnt-Independent Pathway That Regulates Cancer Cell Proliferation | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PORCN Inhibitors: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Wnt Pathway Blockade: A Comparative Guide to IWP L6 and Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of Wnt pathway inhibitors: IWP L6, a potent Porcupine (PORCN) inhibitor, and tankyrase inhibitors. We present a comprehensive overview of their mechanisms of action, comparative efficacy, and off-target profiles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for Wnt pathway research and drug development.
Mechanism of Action: Intercepting the Wnt Signal at Different Nodes
This compound and tankyrase inhibitors block Wnt signaling through fundamentally different mechanisms, targeting distinct points in the pathway.
This compound: Halting Wnt Secretion at the Source
This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, this compound effectively traps Wnt ligands within the cell, preventing their secretion and thereby blocking all downstream Wnt signaling events.
Tankyrase Inhibitors: Stabilizing the β-Catenin Destruction Complex
Tankyrase inhibitors, such as XAV939 and G007-LK, act further downstream in the Wnt pathway. They target the enzymes Tankyrase-1 and Tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases play a crucial role in the degradation of Axin, a key scaffold protein in the β-catenin destruction complex. This complex, which also includes APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, these compounds stabilize Axin, leading to a more active destruction complex, enhanced β-catenin degradation, and consequently, the suppression of Wnt target gene transcription.
Figure 1: Wnt Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical Wnt signaling pathway, highlighting the distinct points of intervention for this compound (inhibiting PORCN-mediated Wnt secretion) and tankyrase inhibitors (stabilizing the β-catenin destruction complex by preventing Axin degradation).
Comparative Efficacy and Potency
Direct comparative studies of this compound and tankyrase inhibitors in the same experimental systems are limited. However, by compiling data from various sources, we can provide an overview of their relative potencies. It is important to note that IC50 and EC50 values can vary depending on the cell line, assay conditions, and specific endpoint measured.
| Inhibitor | Target(s) | Potency (IC50/EC50) | Cell-Based Wnt Signaling Inhibition (IC50) | Reference(s) |
| This compound | PORCN | EC50 = 0.5 nM | Sub-nanomolar to low nanomolar range (inferred from biological activity) | [1][2] |
| XAV939 | Tankyrase-1, Tankyrase-2 | IC50 = 11 nM (TNKS1), 4 nM (TNKS2) | 78 nM (HEK293 cells, TOPFlash) | [3][4] |
| G007-LK | Tankyrase-1, Tankyrase-2 | IC50 = 46 nM (TNKS1), 25 nM (TNKS2) | 50 nM (HEK293 cells, TOPFlash) | [5] |
Key Observations:
-
Tankyrase inhibitors also exhibit high potency against their target enzymes, with IC50 values in the low nanomolar range. Their effectiveness in cell-based Wnt signaling assays, such as the TOPFlash reporter assay, is also in the nanomolar range, although generally less potent than this compound's direct target inhibition.[3][5]
-
A study comparing the effects of this compound and XAV939 on the differentiation of human ES cell-derived foregut endoderm found that XAV939 had a stronger effect in inhibiting Wnt-driven posteriorization.[6] This suggests that in certain biological contexts, downstream inhibition of the pathway may be more effective.
Off-Target Effects and Specificity
Understanding the off-target effects of small molecule inhibitors is crucial for interpreting experimental results and for their potential therapeutic development.
This compound and Related Compounds:
While a comprehensive kinase selectivity profile for this compound is not publicly available, studies on the related compound IWP-2 have shown that it can act as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε .[7] CK1 is also a component of the β-catenin destruction complex, suggesting a potential for complex biological effects. Further investigation into the selectivity profile of this compound is warranted.
Tankyrase Inhibitors:
Tankyrase inhibitors have been more extensively studied for their off-target effects. A significant off-target activity is their impact on the Hippo-YAP signaling pathway . Tankyrase inhibitors have been shown to stabilize angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP.[8][9] This leads to the suppression of YAP activity, which can contribute to the anti-cancer effects of these compounds but also represents a distinct signaling pathway modulation.
Furthermore, as members of the PARP family, tankyrases are involved in other cellular processes, including telomere maintenance.[10] The broader implications of inhibiting these functions should be considered when using tankyrase inhibitors.
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating IWP L6 Efficacy: A Comparative Guide to Downstream Wnt Target Gene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the efficacy of IWP L6, a potent inhibitor of the Wnt signaling pathway. We offer a comparative analysis of this compound with other common Wnt inhibitors, detailed experimental protocols for measuring downstream target gene expression, and visual workflows to support your research.
Introduction to this compound and Wnt Signaling
The Wnt signaling pathway is crucial in embryonic development, tissue homeostasis, and disease, including cancer. Aberrant Wnt signaling is a key factor in tumor formation and metastasis.[1] this compound is a highly potent small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase.[2][3] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade.[4][5] By inhibiting PORCN, this compound effectively blocks the production of all Wnt proteins, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Mechanism of Action: this compound in the Wnt Pathway
In the canonical Wnt pathway, the absence of Wnt ligands allows a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inactivated. β-catenin then accumulates in the cytoplasm, translocates to the nucleus, and acts as a co-activator for the TCF/LEF family of transcription factors, leading to the expression of Wnt target genes such as AXIN2, LEF1, c-MYC, and Cyclin D1.
This compound acts upstream by inhibiting PORCN in the endoplasmic reticulum. This prevents Wnt ligands from being secreted, thus keeping the Wnt pathway in its "off" state and preventing the transcription of its target genes.
Comparative Efficacy of Wnt Pathway Inhibitors
This compound is a highly potent inhibitor of PORCN with a sub-nanomolar EC50 value.[2][3] Its efficacy compares favorably with other commonly used Wnt pathway inhibitors that target different components of the cascade.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/EC50) |
| This compound | PORCN | Inhibits Wnt ligand palmitoylation and secretion. | ~0.5 nM (EC50) [2][3] |
| LGK974 | PORCN | Inhibits Wnt ligand palmitoylation and secretion. | ~0.1 - 0.4 nM (IC50)[6][7] |
| IWP-2 | PORCN | Inhibits Wnt ligand palmitoylation and secretion. | ~27 nM (IC50) |
| IWR-1 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin destruction. | ~56-131 nM (TNKS1/2) |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin destruction. | ~4-11 nM (TNKS1/2) |
Quantitative Validation of this compound Efficacy
The most direct method to validate the efficacy of this compound is to quantify the change in the expression of downstream Wnt target genes. Key transcriptional targets include AXIN2, LEF1, c-MYC, and Cyclin D1.[3][4]
| Target Gene | Cell/Model System | Treatment | Result |
| AXIN2 | HN30 HNSCC Xenograft | 3 mg/kg LGK974 | ~60-95% inhibition of mRNA expression 5-10h post-dose.[4] |
| LEF1 | HN30 HNSCC Xenograft | 3 mg/kg LGK974 | Significant downregulation of mRNA expression.[4] |
| AXIN2 | Paired Skin Biopsies | LGK974 (Phase 1) | Reduction in 94% of patient samples.[6] |
| c-Myc | ccRCC Cell Lines | LGK974 | Significant reduction in protein and mRNA expression. |
| Cyclin D1 | ccRCC Cell Lines | LGK974 | Significant reduction in protein expression. |
Note: The data presented in this table is for the PORCN inhibitor LGK974 and is used to illustrate the expected efficacy of potent PORCN inhibition on downstream Wnt target genes.
Experimental Protocols
To validate this compound efficacy, we recommend two primary methods: quantitative PCR (qPCR) to measure mRNA levels of target genes and a TCF/LEF luciferase reporter assay to measure the transcriptional activity of the pathway.
Experimental Workflow: qPCR Validation
The following diagram outlines the typical workflow for validating this compound efficacy using qPCR.
Protocol 1: Quantitative PCR (qPCR) for Wnt Target Genes
-
Cell Culture: Plate a Wnt-responsive cell line (e.g., HCT116, SW480, or HEK293T cells with Wnt3a stimulation) in 12-well plates and grow to 70-80% confluency.
-
Treatment:
-
Prepare a dose-response curve for this compound (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM).
-
Include a vehicle control (DMSO) and a positive control for pathway activation if necessary (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
Treat cells and incubate for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Prepare qPCR reactions in triplicate using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for your target genes (AXIN2, LEF1, c-MYC) and at least one housekeeping gene for normalization (GAPDH, ACTB).
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the threshold cycle (Ct) for each sample.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the relative change in gene expression compared to the vehicle control using the ΔΔCt method. The fold change is typically calculated as 2-ΔΔCt.
-
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF transcription factors, providing a direct readout of canonical Wnt pathway activation.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate.
-
Co-transfect cells with a TCF/LEF-driven Firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the media with fresh media containing a Wnt pathway activator (e.g., Wnt3a conditioned media) to establish a baseline of high Wnt activity.
-
Immediately add this compound at various concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit (e.g., Dual-Glo Luciferase Assay System, Promega).
-
Measure both Firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each this compound concentration relative to the Wnt3a-stimulated vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A novel porcupine inhibitor blocks WNT pathways and attenuates cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic Impact of Lymphoid Enhancer Factor 1 Expression and Serum Galectin.3 in Egyptian AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of IWP L6: A Comparative Guide to β-Catenin Reduction
For researchers, scientists, and drug development professionals navigating the intricate landscape of Wnt/β-catenin signaling, the precise modulation of β-catenin levels is paramount. This guide provides a comprehensive comparison of IWP L6, a potent Porcupine (PORCN) inhibitor, with other commonly used small molecules for mediating β-catenin reduction. We present supporting experimental data, detailed protocols, and visual pathways to facilitate an informed selection of the most suitable compound for your research needs.
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, most notably cancer. A key event in this pathway is the cytoplasmic accumulation and subsequent nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes driving cell proliferation. Consequently, the targeted reduction of β-catenin has emerged as a promising therapeutic strategy.
This compound is a highly potent small molecule that inhibits Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By preventing Wnt secretion, this compound effectively blocks the entire canonical Wnt signaling cascade, leading to the degradation of β-catenin and the downregulation of Wnt target genes.
Comparative Efficacy of Wnt/β-Catenin Pathway Inhibitors
To provide a clear and objective comparison, the following table summarizes the efficacy of this compound and alternative Wnt/β-catenin pathway inhibitors in reducing β-catenin levels, as evidenced by Western blot analysis from various studies. It is important to note that experimental conditions such as cell line, treatment duration, and concentration can influence the observed effects.
| Inhibitor | Target | Mechanism of Action | Effective Concentration for β-Catenin Reduction | Cell Line(s) | Reference |
| This compound | Porcupine (PORCN) | Inhibits Wnt ligand secretion | ~5 µM (for IWP compounds) | L-Wnt-STF | [1] |
| IWR-1 | Axin stabilization | Promotes β-catenin degradation | 10 µM | L-Wnt-STF | [1] |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation | 10-40 µM | H446 | |
| LGK974 | Porcupine (PORCN) | Inhibits Wnt ligand secretion | Not explicitly shown for β-catenin, but inhibits downstream targets | HN30 |
Visualizing the Molecular Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental process, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin pathway and this compound inhibition.
Caption: Western blot workflow for β-catenin.
Detailed Experimental Protocols
Western Blot Validation of β-Catenin Reduction
This protocol provides a general framework for assessing β-catenin protein levels following treatment with this compound or alternative inhibitors. Specific details may need to be optimized based on the cell line and experimental setup.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors (e.g., IWR-1, XAV939) for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Conclusion
This compound stands out as a highly potent inhibitor of the Wnt/β-catenin signaling pathway, effectively reducing β-catenin levels by targeting the upstream regulator, PORCN. This guide provides a framework for comparing this compound with other inhibitors, such as IWR-1 and XAV939, which act through different mechanisms. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired point of intervention within the Wnt pathway. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to validate the efficacy of these compounds in modulating β-catenin levels.
References
Unveiling Distinct Cellular Fates: A Phenotypic Comparison of IWP L6 and Genetic PORCN Knockdown
For researchers, scientists, and drug development professionals investigating the intricate Wnt signaling pathway, understanding the precise consequences of its inhibition is paramount. This guide provides an objective comparison of two widely used methods to block Wnt signaling: pharmacological inhibition of Porcupine (PORCN) with IWP L6 and genetic knockdown of the PORCN gene. While both approaches target the same crucial protein, emerging evidence reveals distinct phenotypic outcomes, underscoring the importance of selecting the appropriate tool for specific research questions.
This comparison guide synthesizes experimental data to highlight the similarities and, more importantly, the key differences in cellular phenotypes resulting from these two interventions. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of the underlying biological pathways and experimental workflows.
At a Glance: this compound vs. PORCN Knockdown
| Feature | This compound Treatment | Genetic PORCN Knockdown |
| Mechanism of Action | Potent, specific, and reversible small molecule inhibitor of the enzymatic O-acyltransferase activity of the PORCN protein.[1][2][3] | Reduction or complete loss of PORCN protein expression through siRNA, shRNA, or CRISPR-mediated gene editing. |
| Primary Effect | Blocks the palmitoylation of Wnt ligands, thereby preventing their secretion and subsequent activation of Wnt signaling pathways.[1][2] | Abolishes both the enzymatic and any potential non-enzymatic (scaffolding) functions of the PORCN protein. |
| Wnt Signaling Inhibition | Effectively inhibits canonical and non-canonical Wnt signaling pathways that are dependent on secreted Wnt ligands. | Complete abrogation of Wnt ligand secretion and signaling. |
| Wnt-Independent Effects | Does not typically affect cellular processes that are independent of Wnt signaling. | Can induce phenotypes, such as reduced cell proliferation in certain cancer cell lines, that are not observed with PORCN inhibitors, suggesting a Wnt-independent role for the PORCN protein. |
| Reversibility | Effects are reversible upon withdrawal of the compound. | Effects are long-lasting (siRNA/shRNA) or permanent (CRISPR), depending on the genetic modification method. |
| Off-Target Effects | Potential for off-target effects, although this compound is highly specific for PORCN. | Potential for off-target effects with RNAi-based methods, which can be mitigated by using multiple distinct sequences. |
Delving Deeper: The Wnt-Independent Role of PORCN
A pivotal distinction between pharmacological inhibition and genetic knockdown of PORCN lies in the discovery of a "moonlighting" function of the PORCN protein, independent of its enzymatic activity in the Wnt signaling pathway. Seminal work by Covey et al. (2012) demonstrated that while both PORCN knockdown and treatment with a PORCN inhibitor (IWP-1, a close analog of this compound) effectively block Wnt signaling, only the genetic knockdown of PORCN leads to a significant reduction in the proliferation of certain breast cancer cell lines, such as MDA-MB-231.[1] This anti-proliferative phenotype could not be rescued by the addition of exogenous Wnt ligands, further supporting a Wnt-independent mechanism.
This finding suggests that the PORCN protein itself, perhaps through protein-protein interactions or a structural role in cellular complexes, contributes to cell proliferation in a manner that is not dependent on its ability to palmitoylate Wnt proteins. Therefore, while this compound is an invaluable tool for dissecting the roles of secreted Wnts, genetic knockdown of PORCN may reveal broader cellular functions of the PORCN protein.
Quantitative Comparison of Phenotypic Effects
The following table summarizes the key phenotypic differences observed in MDA-MB-231 human breast cancer cells upon treatment with a PORCN inhibitor versus PORCN knockdown, based on the findings of Covey et al. (2012).
| Phenotypic Readout | PORCN Inhibitor (IWP-1) | PORCN Knockdown (siRNA) |
| Wnt Signaling (TOPFlash Reporter Assay) | Potent inhibition | Potent inhibition |
| Cell Proliferation | No significant effect | Significant reduction in cell growth |
| Rescue with Catalytically Inactive PORCN | Not applicable | Rescues the cell proliferation defect |
Visualizing the Mechanisms
To further clarify the distinct mechanisms of action, the following diagrams illustrate the Wnt signaling pathway and the specific points of intervention for this compound and PORCN knockdown.
Experimental Protocols
This compound Treatment for Wnt Signaling Inhibition
Objective: To inhibit the secretion of Wnt ligands and subsequent signaling using the small molecule inhibitor this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
96-well or other appropriate culture plates
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density appropriate for the planned assay and allow them to adhere overnight.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range for this compound is 1-100 nM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Assay: Proceed with the desired phenotypic or molecular assay (e.g., cell viability assay, reporter assay, Western blot, qPCR).
Genetic Knockdown of PORCN using siRNA
Objective: To reduce the expression of the PORCN protein using small interfering RNA (siRNA).
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
siRNA targeting PORCN (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or similar)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the PORCN siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by qPCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
Assay: Proceed with the desired phenotypic or molecular assay with the remaining cells.
Conclusion
The choice between using this compound and genetic PORCN knockdown depends critically on the biological question being addressed. This compound is a powerful tool for specifically interrogating the consequences of inhibiting Wnt ligand secretion and signaling. In contrast, genetic knockdown of PORCN, while also potently inhibiting Wnt signaling, can reveal additional, Wnt-independent functions of the PORCN protein. For researchers focused solely on the downstream effects of Wnt pathway inhibition, this compound offers a specific and reversible means of intervention. However, for those investigating the broader cellular roles of PORCN, genetic knockdown is an indispensable approach. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and design robust experiments to dissect the multifaceted roles of PORCN in health and disease.
References
Confirming On-Target Effects of IWP L6 with Rescue Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a framework for using rescue experiments to validate the on-target activity of IWP L6, a potent inhibitor of the Wnt signaling pathway. We compare its performance with alternative Wnt pathway inhibitors and provide the necessary experimental protocols and data to support these validation studies.
This compound is a highly potent small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, which plays a crucial role in embryonic development, tissue homeostasis, and disease, including cancer. This guide will detail how to specifically confirm that the biological effects of this compound are due to its intended inhibition of the Wnt pathway through the use of rescue experiments.
Performance Comparison of Wnt Pathway Inhibitors
The following table summarizes the quantitative data for this compound and compares it with other known Wnt pathway inhibitors, IWP-2 and LGK974. This data is essential for designing and interpreting rescue experiments.
| Inhibitor | Target | EC50/IC50 | Experimental Model | Key Findings & Citations |
| This compound | Porcupine (PORCN) | EC50 = 0.5 nM | Wnt Reporter Assay (Mouse L-cells) | A sub-nanomolar inhibitor of Porcupine.[1] |
| ~10-50 nM | Mouse Embryonic Kidney Branching Morphogenesis | Significantly reduced branching at 10 nM and completely blocked it at 50 nM.[1] | ||
| Low micromolar | Zebrafish Posterior Axis Formation & Fin Regeneration | More potent than IWP-12 and IWR-1 in vivo.[1] | ||
| IWP-2 | Porcupine (PORCN) | EC50 = 27 nM | Wnt Reporter Assay (Mouse L-cells) | A less potent analog of this compound. |
| 5 µM | Mouse Embryonic Kidney Branching Morphogenesis | Required a significantly higher concentration to achieve the same effect as this compound.[1] | ||
| LGK974 | Porcupine (PORCN) | IC50 = 0.4 nM | Wnt Reporter Assay (TM3 cells) | A potent and specific PORCN inhibitor currently in clinical trials.[2][3] |
| 10 nM | Inhibition of Wnt/β-catenin signaling in NSCLC cells | Effectively inhibited Wnt signaling at a low concentration.[4] |
Experimental Protocols
To confirm the on-target effects of this compound, a rescue experiment is designed to reverse the phenotypic changes induced by the inhibitor by activating the Wnt pathway downstream of Porcupine.
Conceptual Rescue Experiment in Zebrafish
A common in vivo model to study Wnt signaling is the zebrafish, where pathway dysregulation leads to distinct developmental phenotypes. Hyperactivation of Wnt signaling, for instance by using GSK3β inhibitors like lithium chloride (LiCl) or BIO, results in an "eyeless" phenotype.[5][6] A Porcupine inhibitor like this compound can rescue this phenotype, demonstrating its on-target effect. Conversely, to rescue an this compound-induced phenotype (e.g., inhibition of tail regeneration), one could co-administer a downstream Wnt pathway activator.
Experimental Workflow:
-
Induce Wnt-deficient phenotype: Treat zebrafish embryos with this compound at a concentration known to inhibit a Wnt-dependent process, such as caudal fin regeneration.
-
Co-treatment with a downstream activator: In a parallel group, co-administer this compound with a Wnt pathway activator that acts downstream of Porcupine, such as the GSK3β inhibitor CHIR99021.
-
Phenotypic analysis: Quantify the extent of caudal fin regeneration in all groups. A successful rescue would show a restoration of fin regeneration in the this compound + CHIR99021 group compared to the this compound alone group.
In Vitro Wnt Signaling Rescue using a TOP-Flash Reporter Assay
The TCF/LEF reporter assay (e.g., TOP-Flash) is a standard method to quantify canonical Wnt pathway activity in cell culture.[3][7]
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells (or another suitable cell line) in a 24-well plate.
-
Transfect the cells with a TOP-Flash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control Renilla luciferase plasmid.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound to generate a dose-response curve of Wnt inhibition.
-
For the rescue experiment, co-treat cells with an effective concentration of this compound and recombinant Wnt3a protein. Since this compound blocks the secretion of endogenous Wnt, the addition of exogenous Wnt3a should bypass this inhibition and activate the pathway.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Normalize the TOP-Flash (Firefly) signal to the Renilla signal to control for transfection efficiency.
-
-
Data Analysis:
-
Compare the normalized luciferase activity between the different treatment groups. A successful rescue will show a significant increase in luciferase activity in the this compound + Wnt3a group compared to the this compound alone group.
-
Zebrafish Caudal Fin Regeneration Assay
This in vivo assay provides a robust measure of Wnt-dependent tissue regeneration.
Protocol:
-
Animal Handling and Amputation:
-
Anesthetize adult zebrafish.
-
Using a sterile scalpel, amputate the caudal fin just distal to the vasculature.
-
-
Inhibitor Treatment:
-
Place the amputated fish in water containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Maintain the fish in the treatment solution for the duration of the regeneration period (typically 4-7 days), changing the water and inhibitor daily.
-
-
Analysis of Regeneration:
-
At the end of the experiment, re-anesthetize the fish and image the caudal fins.
-
Quantify the area of regenerated fin tissue. A significant reduction in the regenerated area in the this compound-treated group compared to the control group indicates inhibition of Wnt-dependent regeneration.
-
Visualizing the On-Target Effect and Rescue Strategy
The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound action, and the principle of a rescue experiment.
Caption: Wnt signaling pathway and points of intervention.
Caption: Workflow of a rescue experiment.
By employing these experimental strategies and utilizing the comparative data provided, researchers can rigorously validate the on-target effects of this compound, strengthening the foundation for its use in further drug development and biological research.
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Wnt pathway in zebrafish as a screening method to identify novel therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of IWP L6: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of the Wnt signaling inhibitor IWP L6 is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the handling and disposal of this compound, in accordance with established safety protocols for hazardous chemical waste.
Hazard and Safety Summary
Before handling this compound, it is essential to be aware of its associated hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocols
Personal Protective Equipment (PPE) Protocol:
All personnel handling this compound must adhere to the following personal protective equipment requirements to minimize exposure:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective chemical-resistant gloves.
-
Body Protection: Wear an impervious lab coat or other protective clothing.
-
Respiratory Protection: In case of inadequate ventilation or handling of powder, use a suitable respirator.
Accidental Release Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
This compound Disposal Procedure
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a step-by-step guide for the proper disposal of this compound from a research laboratory setting.
-
Waste Identification and Segregation:
-
This compound waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical nature of this compound and any solvents used.
-
-
Waste Collection:
-
Carefully place all this compound waste into the designated hazardous waste container.
-
Avoid overfilling the container; it should not be more than 80% full.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or lab contact
-
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling IWP L6
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of IWP L6, a potent inhibitor of Porcupine (PORCN), which plays a crucial role in the Wnt signaling pathway.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1]
Summary of Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation.[1] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation and respiratory irritation.[1] |
Operational and Handling Procedures
Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust and vapors.[1]
-
Ensure that a safety shower and an eye wash station are readily accessible in the work area.
Handling Recommendations:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
Storage:
-
Stock Solutions: After reconstitution (typically in DMSO), aliquot and store at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[2]
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Emergency and First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Rinse mouth.[1] Do NOT induce vomiting. Call a physician. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
Waste Handling:
-
Collect all this compound waste, including empty containers, contaminated PPE, and experimental materials, in a designated and properly labeled hazardous waste container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
The following diagram illustrates the decision-making process for this compound waste disposal.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
